1,3,5-Trichloro-2,4,6-triiodobenzene
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trichloro-2,4,6-triiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Cl3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCCCPGFWUMWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)Cl)I)Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Cl3I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465308 | |
| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151721-79-8 | |
| Record name | 1,3,5-Trichloro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 1,3,5-Trichloro-2,4,6-triiodobenzene
CAS Number: 151721-79-8
This technical guide provides a comprehensive overview of 1,3,5-Trichloro-2,4,6-triiodobenzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, experimental protocols for its synthesis, and its primary applications, with a focus on its role as a key intermediate in the development of pharmaceuticals, particularly high-density contrast agents for medical imaging.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. Its highly substituted benzene ring with both chlorine and iodine atoms imparts a high molecular weight and density, making it a valuable building block in the synthesis of radiopaque compounds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 151721-79-8 | [2] |
| Molecular Formula | C₆Cl₃I₃ | [1] |
| Molecular Weight | 559.14 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | |
| Melting Point | 276 °C | [3] |
| Boiling Point (Predicted) | 470.1 ± 40.0 °C | [3] |
| Density (Predicted) | 2.919 ± 0.06 g/cm³ | [3] |
| Storage Temperature | 2-8°C, protected from light | [3] |
Spectroscopic Data
Experimental Protocols
Synthesis of this compound
A detailed protocol for the synthesis of this compound involves the direct iodination of 1,3,5-trichlorobenzene.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Methodology: [3]
-
Reaction Setup: In a 100 mL three-necked flask, combine 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 31.8 mmol), and 98% concentrated sulfuric acid (75 mL).
-
Reaction Conditions: Heat the mixture to 140 °C and maintain at reflux for 72 hours.
-
Work-up: After the reaction is complete, cool the mixture and sequentially wash with aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and deionized water.
-
Drying: Dry the resulting crude product.
-
Purification: Dissolve the crude product in tetrahydrofuran (THF) and purify by recrystallization.
-
Product: The final product is obtained as colorless needle-like crystals with a yield of 93% (14.3 g).
Applications in Drug Development and Research
The primary application of this compound is as a pivotal intermediate in the synthesis of complex organic molecules.[4] Its high iodine content makes it particularly valuable in the development of X-ray contrast agents.[1]
Intermediate for X-ray Contrast Agents
The high radiopacity imparted by the three iodine atoms makes this molecule an excellent scaffold for creating new contrast media for medical imaging techniques like computed tomography (CT). A series of novel radiopaque oils, the 1,3,5-trialkyl-2,4,6-triiodobenzenes, have been developed from the related precursor 1,3,5-trichlorobenzene, demonstrating the utility of this chemical class in gastrointestinal imaging.[5] While a specific protocol starting from this compound is not detailed in the available literature, a general synthetic pathway can be inferred.
Logical Relationship: Application as a Contrast Agent Intermediate
Caption: Logical workflow for the use of this compound in contrast agent synthesis.
Other Potential Applications
The unique electronic and steric properties of this molecule, arising from the alternating chlorine and iodine substituents, make it a subject of academic interest for studying halogen bonding and supramolecular assembly.[1] It is also being investigated for potential use in the development of antimicrobial coatings due to the controlled release of halogens.[1]
Safety and Handling
As a halogenated aromatic compound, this compound should be handled with appropriate personal protective equipment in a well-ventilated area. It is recommended to store the compound at 2-8°C and protected from light to ensure its stability.[3]
This technical guide serves as a foundational resource for professionals working with this compound. The provided data and protocols are intended to facilitate further research and development in the fields of medicinal chemistry and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CAS#:151721-79-8 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 151721-79-8 [m.chemicalbook.com]
- 4. 1 3 5-Trichloro-2 4 6-Triiodobenzene - High Quality and Affordable Price - Pharmaceutical Grade [chemvonbiotech.com]
- 5. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 1,3,5-Trichloro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1,3,5-Trichloro-2,4,6-triiodobenzene. The information is compiled for use by researchers, scientists, and professionals in drug development and related fields. This document summarizes key quantitative data, outlines general experimental protocols for the determination of these properties, and includes a visualization of a typical characterization workflow.
Core Physical and Chemical Data
This compound is a halogenated aromatic compound with the chemical formula C₆Cl₃I₃. Its structure consists of a benzene ring substituted with three chlorine atoms and three iodine atoms in an alternating pattern.
Quantitative Physical Properties
The table below summarizes the key physical properties of this compound. It is important to note that while the melting point is an experimentally determined value, the boiling point and density are predicted values derived from computational models.
| Physical Property | Value | Source |
| Molecular Formula | C₆Cl₃I₃ | --INVALID-LINK-- |
| Molecular Weight | 559.14 g/mol | --INVALID-LINK-- |
| Melting Point | 276 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 470.1 ± 40.0 °C | --INVALID-LINK--[1][2] |
| Density (Predicted) | 2.919 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| Appearance | White to light yellow powder or crystals | TCI Chemicals |
| Solubility | Limited solubility; likely soluble in nonpolar organic solvents. | MySkinRecipes |
| CAS Number | 151721-79-8 | --INVALID-LINK-- |
Experimental Protocols
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.
Method: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath with a thermometer or an electronic temperature sensor.
-
Heating: The sample is heated at a steady, slow rate (typically 1-2°C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the initial melting point) and the temperature at which the entire sample becomes a clear liquid (the final melting point) are recorded. This range is reported as the melting point.
Solubility Determination
A qualitative assessment of solubility in various solvents is crucial for purification, reaction setup, and formulation.
Method: Qualitative Solubility Testing
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, toluene, hexane) is added to each test tube.
-
Mixing: Each test tube is agitated (e.g., by vortexing or shaking) for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).
-
Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The compound is classified as soluble, partially soluble, or insoluble in each solvent.
Density Measurement
The density of a solid can be determined by several methods. For a powdered solid, gas pycnometry is a common and accurate technique.
Method: Gas Pycnometry
-
Principle: Gas pycnometry determines the volume of a solid by measuring the pressure change of a known volume of an inert gas (typically helium) as it fills a chamber containing the sample.
-
Sample Preparation: A precisely weighed sample of this compound is placed in the sample chamber of the gas pycnometer.
-
Measurement: The instrument is sealed, and a known quantity of helium gas is introduced into a reference chamber. A valve is then opened, allowing the gas to expand into the sample chamber.
-
Calculation: Based on the initial and final pressures, the volume of the solid sample is calculated using the ideal gas law. The density is then determined by dividing the mass of the sample by its measured volume.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a chemical compound like this compound.
References
1,3,5-Trichloro-2,4,6-triiodobenzene molecular structure
An In-depth Technical Guide on the Molecular Structure of 1,3,5-Trichloro-2,4,6-triiodobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of this compound, a key intermediate in the synthesis of specialized organic compounds. The document details its chemical identity, structural properties, synthesis, and spectroscopic characterization.
Chemical Identity and Properties
This compound is a fully substituted aromatic compound with the chemical formula C₆Cl₃I₃.[1] Its structure consists of a central benzene ring where the hydrogen atoms are replaced by three chlorine and three iodine atoms in an alternating pattern. This unique substitution pattern imparts significant academic interest, particularly in the study of halogen bonding.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 151721-79-8 | [3] |
| Molecular Formula | C₆Cl₃I₃ | [1] |
| Molecular Weight | 559.13 g/mol | [1] |
| Monoisotopic Mass | 557.6200 Da | N/A |
| InChIKey | RCCCCPGFWUMWDX-UHFFFAOYSA-N | N/A |
| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)I)Cl)I)Cl)I | N/A |
| Melting Point | 276 °C | [4] |
| Appearance | White to light yellow powder/crystal |
Molecular Structure and Geometry
While experimentally determined crystal structure data for this compound is not publicly available, theoretical estimations provide insight into its bond lengths and angles. The steric hindrance and electronic effects of the six halogen substituents are expected to cause some deviation from the ideal planar hexagonal geometry of benzene.
Table 2: Estimated Molecular Geometry
| Parameter | Estimated Value |
| C-C Bond Length | ~1.39 - 1.40 Å |
| C-Cl Bond Length | ~1.72 Å |
| C-I Bond Length | ~2.09 - 2.10 Å |
| C-C-C Bond Angle | Slight deviation from 120° |
The alternating arrangement of the smaller, more electronegative chlorine atoms and the larger, more polarizable iodine atoms creates a unique electronic distribution on the aromatic ring, making it a valuable tool for crystal engineering and supramolecular chemistry.[2]
Synthesis
The primary method for the synthesis of this compound involves the direct electrophilic halogenation of 1,3,5-trichlorobenzene.
Experimental Protocol: Synthesis from 1,3,5-Trichlorobenzene
This protocol is based on the procedure outlined by ChemicalBook.[4]
Materials:
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1,3,5-Trichlorobenzene (5.0 g, 27.6 mmol)
-
Iodine (40.3 g, 158.8 mmol)
-
98% Concentrated Sulfuric Acid (75 mL)
-
Aqueous Sodium Bisulfite
-
Saturated Aqueous Sodium Bicarbonate
-
Deionized Water
-
Tetrahydrofuran (THF)
Procedure:
-
To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene, iodine, and concentrated sulfuric acid.
-
Heat the mixture to 140 °C and reflux for 72 hours.
-
After the reaction is complete, cool the mixture and wash sequentially with aqueous sodium bisulfite, saturated aqueous sodium bicarbonate, and deionized water.
-
Dry the crude product.
-
Dissolve the crude product in tetrahydrofuran (THF) and purify by recrystallization to obtain colorless needle-like crystals.
Yield: 14.3 g (93%)
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Spectroscopic analysis is crucial for the structural confirmation of this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum is characterized by a distinct isotopic pattern due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The molecular ion peak (M+) is expected at an m/z of approximately 558.[4]
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by absorptions corresponding to the carbon-halogen bonds and the aromatic ring stretches. Due to the full substitution of the benzene ring, the characteristic C-H stretching vibrations around 3000-3100 cm⁻¹ will be absent.
Table 3: Predicted IR Absorption Bands
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| Aromatic C=C Stretch | ~1400 - 1600 |
| C-Cl Stretch | ~550 - 850 |
| C-I Stretch | ~500 - 600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: As there are no protons in the molecule, no signals are expected in the ¹H NMR spectrum.
-
¹³C NMR: Due to the symmetry of the molecule, two signals are anticipated in the proton-decoupled ¹³C NMR spectrum. One signal corresponds to the three carbons bonded to chlorine, and the other to the three carbons bonded to iodine. The chemical shifts are influenced by the electronegativity and the heavy atom effect of the halogens. Generally, carbons attached to halogens are deshielded, with the effect being more pronounced for more electronegative halogens. However, the "heavy atom effect" of iodine can cause an upfield shift for the carbon to which it is attached.
Applications in Research and Development
This compound serves as a versatile building block in several areas of chemical science:
-
Supramolecular Chemistry: The iodine atoms act as effective halogen bond donors, making the molecule a valuable component in the design and synthesis of complex supramolecular architectures.[2]
-
Organic Synthesis: The differential reactivity of the C-Cl and C-I bonds allows for selective functionalization, enabling the synthesis of complex polysubstituted aromatic compounds.
-
Drug Development: It is utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients and specialized formulations, including high-density contrast agents for medical imaging due to its high halogen content.[1]
Caption: Key application areas of this compound.
References
synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene from trichlorobenzene
An In-depth Technical Guide to the Synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene from 1,3,5-Trichlorobenzene
This technical guide provides a comprehensive overview of a proposed synthetic route for this compound, a highly halogenated aromatic compound. Given its unique substitution pattern of alternating chlorine and iodine atoms, this molecule is of significant interest as a building block in supramolecular chemistry, crystal engineering, and materials science.[1] The iodine atoms, in particular, can act as effective halogen bond donors, making it a valuable synthon for creating novel materials with controlled solid-state architectures.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science.
Proposed Synthetic Pathway: Electrophilic Iodination
The synthesis of this compound from 1,3,5-trichlorobenzene is achieved through electrophilic aromatic substitution. The three hydrogen atoms on the 1,3,5-trichlorobenzene ring are replaced by iodine atoms. Due to the deactivating nature of the chlorine atoms already present on the ring, this per-iodination requires a potent electrophilic iodinating agent and potentially harsh reaction conditions. A common method for such transformations is the use of iodine monochloride (ICl) in the presence of a suitable solvent. While direct experimental data for this specific transformation is scarce in the reviewed literature, a general method for the iodination of 1,3,5-substituted benzene derivatives using ICl and a base has been reported, suggesting the feasibility of this approach.[2]
The proposed reaction is as follows:
C₆H₃Cl₃ + 3 ICl → C₆Cl₃I₃ + 3 HCl
Experimental Protocol
This section details a plausible experimental procedure for the synthesis of this compound.
2.1. Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1,3,5-Trichlorobenzene | 108-70-3 | 181.45 | 18.15 g (0.1 mol) |
| Iodine Monochloride (ICl) | 7790-99-0 | 162.36 | 53.6 g (0.33 mol) |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 500 mL |
| Anhydrous Sodium Thiosulfate | 7772-98-7 | 158.11 | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
| Hexane | 110-54-3 | 86.18 | For recrystallization |
2.2. Procedure
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a scrubber, dissolve 18.15 g (0.1 mol) of 1,3,5-trichlorobenzene in 300 mL of dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 53.6 g (0.33 mol) of iodine monochloride to the stirred solution via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be maintained below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 40 °C for dichloromethane) and maintain the reflux for 24 hours. The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 500 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine monochloride. Stir until the dark color of the solution disappears.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with 2 x 200 mL of deionized water and then with 200 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is obtained as a solid. Purify the crude product by recrystallization from hot hexane to yield this compound as a crystalline solid.
Data Presentation
3.1. Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |
| 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.45 | 63-64 | 208 | 108-70-3[3][4] |
| This compound | C₆Cl₃I₃ | 559.13 | Not Reported | Not Reported | 151721-79-8 |
3.2. Hypothetical Experimental Data
| Parameter | Value |
| Mass of 1,3,5-Trichlorobenzene | 18.15 g |
| Moles of 1,3,5-Trichlorobenzene | 0.1 mol |
| Theoretical Yield of Product | 55.91 g |
| Actual Yield of Product (Hypothetical) | 44.73 g |
| Percentage Yield (Hypothetical) | 80% |
3.3. Expected Product Characterization
| Technique | Expected Results |
| ¹³C NMR (CDCl₃) | Two signals are expected in the aromatic region due to the symmetry of the molecule: one for the carbon atoms bonded to chlorine and one for the carbon atoms bonded to iodine. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C-Cl and C-I stretching, as well as aromatic C=C stretching vibrations. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 559, along with characteristic isotopic patterns for three chlorine and three iodine atoms. |
Visualizations
4.1. Synthetic Workflow
Caption: Overall experimental workflow for the synthesis of this compound.
4.2. Reaction Mechanism
Caption: Proposed mechanism for the electrophilic iodination of one position on the 1,3,5-trichlorobenzene ring.
References
- 1. This compound | 151721-79-8 | Benchchem [benchchem.com]
- 2. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]
- 3. Benzene, 1,3,5-trichloro- [webbook.nist.gov]
- 4. 1,3,5-Trichlorobenzene | C6H3Cl3 | CID 7950 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Technical Guide
CAS Number: 151721-79-8 Molecular Formula: C₆Cl₃I₃ Molecular Weight: 559.17 g/mol
This technical guide provides a comprehensive overview of the expected spectroscopic data for 1,3,5-trichloro-2,4,6-triiodobenzene, a fully substituted halogenated benzene derivative. Due to the limited availability of experimental spectra in public databases, this document focuses on the predicted spectroscopic characteristics based on established principles and data from related compounds. The information is intended to support researchers, scientists, and professionals in drug development in the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound across various spectroscopic techniques.
Table 1: Predicted ¹³C NMR Spectral Data
Given the high degree of symmetry in this compound (a C₃ axis of symmetry), only two signals are expected in the ¹³C NMR spectrum. The chemical shifts are estimated based on the effects of halogen substituents on the benzene ring.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C1, C3, C5 (Carbon atoms bonded to Chlorine) | 130 - 140 | Deshielded by the electronegative chlorine atoms. |
| C2, C4, C6 (Carbon atoms bonded to Iodine) | 90 - 100 | Shielded due to the heavy atom effect of iodine. |
Note: ¹H NMR is not applicable as there are no hydrogen atoms in the molecule.
Table 2: Predicted Infrared (IR) Spectroscopy Data
The IR spectrum is expected to be dominated by absorptions from the carbon-halogen bonds and the aromatic ring itself. A key feature would be the absence of C-H stretching vibrations typically seen around 3000-3100 cm⁻¹.
| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Aromatic C=C Stretch | ~1400 - 1600 | Medium to Strong |
| C-Cl Stretch | ~550 - 850 | Strong |
| C-I Stretch | ~500 - 600 | Strong |
Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry is a critical tool for confirming the elemental composition of this compound.
| Parameter | Predicted Value | Notes |
| Calculated Monoisotopic Mass | 557.6200 Da | For the most abundant isotopes (¹²C₆³⁵Cl₃¹²⁷I₃). |
| Isotopic Pattern | M, M+2, M+4, M+6 | A characteristic cluster of peaks due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks are predictable based on the natural isotopic abundance. Iodine is monoisotopic (¹²⁷I) and does not contribute to this pattern. |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like this compound.
Solid-State ¹³C NMR Spectroscopy
Solid-state NMR is necessary for insoluble compounds. Cross-polarization magic-angle spinning (CP/MAS) is a common technique to enhance the signal of low-abundance nuclei like ¹³C.
-
Sample Preparation: The solid sample is packed into a zirconia rotor. Adamantane is often used as an external standard for chemical shift referencing (peaks at 38.48 ppm and 29.45 ppm).[1]
-
Instrument Setup: The experiment is performed on a solid-state NMR spectrometer. The magic angle is carefully calibrated, often using a standard sample like KBr.[1]
-
Data Acquisition: A ¹H-¹³C CP/MAS experiment is conducted.[1] Key parameters to set include the contact time for cross-polarization, the magic-angle spinning speed, and the recycle delay.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the ¹³C NMR spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, several preparation methods can be used.
-
KBr Pellet Method:
-
A small amount of the solid sample is ground with dry potassium bromide (KBr).
-
The mixture is then pressed into a thin, transparent pellet.
-
The pellet is placed in the sample holder of the FT-IR spectrometer for analysis.[2]
-
-
Attenuated Total Reflectance (ATR) Method:
-
A small amount of the solid sample is placed directly onto the ATR crystal.
-
A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded. This method requires minimal sample preparation.[2]
-
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: The compound is dissolved in a suitable solvent at a low concentration.
-
Ionization: Electrospray ionization (ESI) or another suitable soft ionization technique is used to generate gas-phase ions of the molecule with minimal fragmentation.
-
Analysis: The ions are introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy to determine the elemental composition.
Visualizations
The following diagrams illustrate a generalized synthetic pathway and a typical experimental workflow for the spectroscopic analysis of a solid compound.
References
Navigating the Solubility Landscape of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3,5-trichloro-2,4,6-triiodobenzene in various organic solvents. Given the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information and offers a detailed, generalized experimental protocol for determining the solubility of this and similar compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, formulation, and other applications where solubility is a critical parameter.
Introduction to this compound
This compound is a halogenated aromatic compound with a high molecular weight and a symmetrical structure. Its utility is noted in the synthesis of specialized organic compounds, including as an intermediate for high-density contrast agents in medical imaging. The heavy halogen atoms contribute to its radiopacity. However, its practical application is often hampered by its limited solubility. A thorough understanding of its solubility characteristics is therefore essential for its effective use in various research and development endeavors.
Qualitative Solubility of this compound and Related Compounds
| Solvent | Compound | Qualitative Solubility | Source |
| Polar Solvents | |||
| Water | 1,3,5-Triiodobenzene | Sparingly soluble | [1] |
| Nonpolar and Moderately Polar Solvents | |||
| Benzene | 1,3,5-Triiodobenzene | High affinity | [1] |
| Toluene | 1,3,5-Triiodobenzene | High affinity | [1] |
| Chloroform | 1,3,5-Triiodobenzene | Slightly soluble | [2] |
| Methanol | 1,3,5-Triiodobenzene | Slightly soluble (with heating) | [2] |
| Methanol/Dichloromethane Mixture | Substituted 2,4,6-triiodobenzene derivatives | Sufficient for reaction | [3] |
| General Observation | |||
| Various Organic Solvents | This compound | Limited solubility | [4] |
Experimental Protocol for Determining Solubility
The following is a generalized, yet detailed, experimental protocol for determining the solubility of a solid compound such as this compound in an organic solvent. This method is based on the principle of achieving a saturated solution and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (e.g., acetone, ethanol, dimethyl sulfoxide, chloroform, etc.)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial. The excess solid is crucial to ensure saturation.
-
Pipette a known volume of the desired organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid phase.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) micropipette.
-
To avoid precipitation due to temperature changes, immediately filter the aliquot using a syringe filter that has also been pre-warmed.
-
Accurately dilute the filtered aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification of Dissolved Solute:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of the compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in desired units, such as g/100 mL or mol/L.
-
The following diagram illustrates the general workflow for this experimental protocol.
Logical Relationships in Solubility Prediction
The solubility of a compound like this compound is governed by the interplay of its molecular properties and the properties of the solvent. The following diagram illustrates the key relationships influencing solubility.
Conclusion
While quantitative solubility data for this compound remains elusive in readily available literature, a qualitative understanding based on its molecular structure and the properties of related compounds can effectively guide solvent selection. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values under their specific laboratory conditions. A systematic approach to understanding and determining the solubility of this compound is crucial for unlocking its full potential in various scientific and industrial applications.
References
Theoretical Exploration of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical studies pertinent to 1,3,5-trichloro-2,4,6-triiodobenzene. While direct computational research on this specific molecule is limited, this document extrapolates from closely related halogenated benzenes to present a robust framework for its theoretical investigation. The focus is on the molecule's potential for halogen bonding, a key interaction in supramolecular chemistry and drug design. This guide outlines relevant computational methodologies, expected molecular and electronic properties, and furnishes detailed protocols for in silico analysis. The content is structured to aid researchers in designing and interpreting theoretical studies on this and similar halogenated compounds.
Introduction
This compound is a polysubstituted aromatic compound with significant potential in materials science and medicinal chemistry. Its symmetrical arrangement of electron-withdrawing chlorine atoms and large, polarizable iodine atoms suggests a strong propensity for forming halogen bonds. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being exploited in crystal engineering, the design of functional materials, and as a tool for optimizing ligand-protein interactions in drug development.
Theoretical and computational studies are indispensable for understanding the nuanced electronic and structural properties that govern the behavior of molecules like this compound. Such studies can predict molecular geometries, vibrational frequencies, and electronic properties, as well as the nature and strength of intermolecular interactions. This guide provides a roadmap for conducting such theoretical investigations.
Theoretical Background: The Halogen Bond
A halogen bond is a non-covalent interaction where a halogen atom (Lewis acid) acts as an electrophilic species, interacting with a Lewis base (e.g., a lone pair from a nitrogen, oxygen, or sulfur atom). This electrophilicity is concentrated in a region of positive electrostatic potential on the halogen atom, known as the "σ-hole," which is located opposite to the covalent bond.
In this compound, the electron-withdrawing nature of the benzene ring and the chlorine atoms is expected to enhance the positive character of the σ-holes on the iodine atoms, making them potent halogen bond donors. Theoretical calculations are crucial for quantifying the electrostatic potential surface and predicting the strength and directionality of these interactions.
Computational Methodologies
Detailed theoretical investigations of this compound can be effectively carried out using Density Functional Theory (DFT). The following section outlines a typical computational workflow.
Experimental Protocols
Software: A quantum chemistry software package such as Gaussian, ORCA, or Quantum ESPRESSO is recommended.
Methodology:
-
Geometry Optimization and Vibrational Frequencies:
-
Functional: A hybrid functional like B3LYP is a good starting point. For systems where dispersion forces are important, such as in the study of intermolecular interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are crucial.
-
Basis Set: For carbon and chlorine atoms, a Pople-style basis set like 6-311+G(d,p) is appropriate. For the iodine atoms, a basis set that includes relativistic effects, such as a LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) effective core potential, should be used.
-
Procedure: Perform a geometry optimization to find the minimum energy structure. A subsequent frequency calculation at the same level of theory is necessary to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
-
Electronic Property Calculations:
-
Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic structure and reactivity.
-
Electrostatic Potential (ESP): Calculate the ESP mapped onto the electron density surface to visualize the σ-holes on the iodine atoms and identify potential sites for electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge distribution, hyperconjugative interactions, and the nature of the chemical bonds within the molecule.
-
Predicted Molecular and Electronic Properties
Based on studies of analogous compounds, the following tables summarize the expected quantitative data for this compound. These values are illustrative and would need to be confirmed by specific calculations for the target molecule.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value Range |
| C-C Bond Length (Å) | 1.39 - 1.41 |
| C-Cl Bond Length (Å) | 1.72 - 1.74 |
| C-I Bond Length (Å) | 2.08 - 2.12 |
| C-C-C Bond Angle (°) | 119.5 - 120.5 |
| C-C-Cl Bond Angle (°) | 119.0 - 121.0 |
| C-C-I Bond Angle (°) | 119.0 - 121.0 |
Table 2: Predicted Electronic Properties
| Property | Predicted Value Range |
| HOMO Energy (eV) | -6.5 to -7.5 |
| LUMO Energy (eV) | -1.5 to -2.5 |
| HOMO-LUMO Gap (eV) | 4.5 to 5.5 |
| Dipole Moment (Debye) | ~ 0 |
Table 3: Predicted Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| C-I Stretching | 200 - 300 |
| C-Cl Stretching | 600 - 800 |
| Aromatic C-C Stretching | 1300 - 1600 |
Conclusion
While direct experimental and theoretical data for this compound are not abundant in the current literature, this guide provides a comprehensive framework for its in silico investigation. By leveraging methodologies applied to structurally similar halogenated benzenes, researchers can effectively predict its molecular and electronic properties. The strong potential for halogen bonding makes this molecule a prime candidate for further theoretical and experimental exploration in the fields of supramolecular chemistry, materials science, and drug design. The protocols and expected data presented herein serve as a valuable starting point for such endeavors.
An In-depth Technical Guide to 1,3,5-Trichloro-2,4,6-triiodobenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-trichloro-2,4,6-triiodobenzene, a key intermediate in the pharmaceutical and materials science sectors. The document details its discovery and historical context, outlines a robust experimental protocol for its synthesis, and presents its known physical and spectral properties in a clear, tabular format. Furthermore, this guide explores its primary application as a precursor in the development of advanced X-ray contrast agents and its utility in supramolecular chemistry. Diagrams illustrating the synthetic pathway and a conceptual experimental workflow are provided to enhance understanding.
Introduction
This compound (CAS No. 151721-79-8) is a fully substituted aromatic compound with a unique arrangement of electron-withdrawing halogen atoms.[1] This substitution pattern imparts distinct chemical properties, making it a valuable building block in organic synthesis.[2] Its high iodine content, in particular, has made it a compound of interest in the development of medical imaging agents.[3] This guide serves as a detailed resource for researchers and professionals working with or interested in the applications of this versatile molecule.
Discovery and History
The specific historical details of the first synthesis and discovery of this compound are not extensively documented in readily available literature. However, its development is intrinsically linked to the broader history of halogenated benzene compounds, which began with Michael Faraday's isolation of benzene in 1825.[4][5] The exploration of benzene's reactivity led to the development of various halogenation techniques throughout the 19th and 20th centuries. The synthesis of polysubstituted benzenes, particularly those with a high degree of halogenation, became a focus for creating molecules with specific steric and electronic properties for applications in materials science and medicinal chemistry. The emergence of iodinated X-ray contrast agents in the mid-20th century likely spurred interest in polyiodinated benzene scaffolds, leading to the synthesis of precursors like this compound.
Physicochemical and Spectroscopic Data
The known quantitative data for this compound are summarized in the table below for easy reference. While comprehensive experimental spectra are not widely published, key spectral data has been reported.
| Property | Value | Reference |
| CAS Number | 151721-79-8 | [1] |
| Molecular Formula | C₆Cl₃I₃ | [6] |
| Molecular Weight | 559.13 g/mol | [6] |
| Appearance | White to light yellow powder/crystals | |
| Melting Point | > 300°C (in a sealed tube) | [7] |
| Boiling Point | 470.1 ± 40.0 °C (Predicted) | [7] |
| Density | 2.919 ± 0.06 g/cm³ (Predicted) | [7] |
| Mass Spectrum (EI, 70 eV) | m/z = 558 (M+) | [7] |
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound from 1,3,5-trichlorobenzene has been reported.[7]
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Materials:
-
1,3,5-Trichlorobenzene (5.0 g, 27.6 mmol)
-
Iodine (40.3 g, 31.8 mmol)
-
98% Concentrated Sulfuric Acid (75 mL)
-
Aqueous Sodium Bisulfite Solution
-
Saturated Aqueous Sodium Bicarbonate Solution
-
Deionized Water
-
Tetrahydrofuran (THF)
Equipment:
-
100 mL three-necked flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for washing and filtration
-
Recrystallization apparatus
Procedure:
-
To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 31.8 mmol), and 98% concentrated sulfuric acid (75 mL).
-
Heat the mixture to 140°C and maintain at reflux for 72 hours.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing a stirred solution of aqueous sodium bisulfite to quench the excess iodine.
-
Wash the resulting solid sequentially with saturated aqueous sodium bicarbonate solution and deionized water.
-
Dry the crude product.
-
Dissolve the crude product in a minimal amount of hot tetrahydrofuran (THF).
-
Allow the solution to cool slowly to induce recrystallization.
-
Collect the resulting colorless needle-like crystals by filtration.
-
Dry the purified product under vacuum.
Yield: 14.3 g (93%)[7]
Applications in Drug Development and Research
The primary application of this compound in a pharmaceutical context is as a key intermediate in the synthesis of novel X-ray contrast agents.[3] The high density of iodine atoms in molecules derived from this scaffold significantly enhances X-ray attenuation, which is crucial for medical imaging.
Precursor for X-ray Contrast Agents
Derivatives of 2,4,6-triiodobenzene are the cornerstone of many commercial X-ray contrast media.[7] While this compound itself is not used directly as a contrast agent, it serves as a starting material for more complex, functionalized molecules. For instance, it can be a precursor to 1,3,5-trialkyl-2,4,6-triiodobenzenes, which have been investigated as novel radiopaque oils for gastrointestinal imaging. The chlorine atoms can be substituted via cross-coupling reactions to introduce solubilizing or targeting moieties.
Caption: Conceptual workflow for developing a new X-ray contrast agent.
Supramolecular Chemistry and Crystal Engineering
The alternating pattern of chlorine and iodine atoms on the benzene ring of this compound creates a unique electronic landscape. This makes it an interesting molecule for studying halogen bonding, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atoms, in particular, are effective halogen bond donors, which can be exploited in the design of co-crystals and other supramolecular assemblies. This has potential applications in materials science for the creation of novel materials with tailored solid-state structures.
Conclusion
This compound is a synthetically accessible and highly functionalized aromatic compound with significant potential, primarily as a precursor for advanced medical imaging agents. Its unique electronic and steric properties also make it a person of interest in the field of supramolecular chemistry. This guide has provided a comprehensive overview of its synthesis, properties, and applications, intended to be a valuable resource for researchers in the chemical and pharmaceutical sciences. Further research into the derivatization of this molecule could lead to the development of novel diagnostic and therapeutic agents.
References
- 1. This compound | CAS#:151721-79-8 | Chemsrc [chemsrc.com]
- 2. This compound [myskinrecipes.com]
- 3. Page loading... [guidechem.com]
- 4. Benzene [ch.ic.ac.uk]
- 5. acs.org [acs.org]
- 6. This compound | C6Cl3I3 | CID 11421610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 151721-79-8 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 1,3,5-Trichloro-2,4,6-triiodobenzene in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2,4,6-triiodobenzene is a unique halogenated aromatic compound with significant potential in the field of supramolecular chemistry and crystal engineering.[1] Its molecular structure, featuring alternating chlorine and iodine substituents, creates a distinct electronic landscape on the aromatic ring.[1] The highly polarizable iodine atoms act as potent halogen bond donors, making this molecule an excellent building block for the programmed self-assembly of complex, multi-dimensional supramolecular architectures.[1] The electron-withdrawing nature of the chlorine atoms is expected to enhance the halogen bonding propensity of the iodine atoms.
While direct and extensive literature on the supramolecular applications of this compound is limited, significant insights can be drawn from its well-studied analogue, 1,3,5-trifluoro-2,4,6-triiodobenzene (TFTIB).[2][3][4] TFTIB is known to form co-crystals with a wide variety of Lewis bases, particularly nitrogen-containing heterocycles, through strong C—I···N halogen bonds.[2][3] This document provides detailed application notes and protocols based on the established principles of halogen bonding and co-crystallization, using this compound as the primary building block. The provided experimental details are representative and should be considered a starting point for the design of specific supramolecular systems.
Key Applications in Supramolecular Chemistry
-
Crystal Engineering: The strong and directional nature of the halogen bonds donated by the iodine atoms allows for the precise control of crystal packing and the formation of novel crystalline materials with desired topologies.[1]
-
Co-crystal Formation: This compound is an ideal candidate for forming co-crystals with active pharmaceutical ingredients (APIs) to modify their physicochemical properties, such as solubility, stability, and bioavailability.
-
Development of Novel Materials: The self-assembly of this compound with other functional molecules can lead to new materials with interesting optical, electronic, or porous properties.
-
Anion Recognition and Sensing: The electron-deficient regions on the iodine atoms (σ-holes) can interact with anions, paving the way for the development of anion sensors and transporters.
Data Presentation: Representative Halogen Bond Parameters
The following table summarizes expected quantitative data for halogen bonds formed between this compound and a generic nitrogen-based Lewis base (e.g., pyridine), based on data from analogous structures. These values are crucial for the design and characterization of co-crystals.
| Interaction Type | Donor Atom | Acceptor Atom | Typical Bond Distance (Å) | Typical Bond Angle (°) | Normalized Contact (RXB)¹ |
| Halogen Bond | I | N | 2.80 - 3.10 | 170 - 180 | 0.80 - 0.88 |
| Halogen Bond | I | O | 2.90 - 3.20 | 165 - 180 | 0.82 - 0.91 |
| Halogen Bond | I | Cl | 3.30 - 3.60 | 160 - 175 | 0.92 - 1.01 |
¹ Normalized Contact (RXB) is the ratio of the observed bond distance to the sum of the van der Waals radii of the donor and acceptor atoms. A value less than 1 indicates a significant attractive interaction.
Experimental Protocols
Protocol 1: Co-crystallization by Slow Evaporation
This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction analysis.[5]
Materials:
-
This compound
-
Co-former (e.g., a nitrogen-containing heterocycle, an N-oxide)
-
High-purity solvent (e.g., chloroform, dichloromethane, ethyl acetate, acetonitrile)
-
Small glass vials (e.g., 4 mL)
-
Micro-pipettes
-
Heating plate (optional)
Procedure:
-
In a clean glass vial, dissolve this compound and the co-former in a suitable solvent. A typical starting molar ratio is 1:1, but this can be varied (e.g., 1:2, 1:3) depending on the number of available halogen bond acceptor sites on the co-former.
-
The concentration should be close to saturation to facilitate crystal growth. Gentle heating may be applied to aid dissolution.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Allow the solvent to evaporate slowly over a period of several days to weeks.
-
Monitor the vial for the formation of crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
-
Characterize the resulting crystals using techniques such as single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD).
Protocol 2: Co-crystallization by Liquid-Assisted Grinding (Mechanochemistry)
This solid-state method is rapid and can sometimes produce co-crystal phases that are not accessible from solution.[6]
Materials:
-
This compound
-
Co-former
-
Ball mill or mortar and pestle
-
Small amount of a suitable solvent (e.g., acetonitrile, ethanol)
Procedure:
-
Place stoichiometric amounts of this compound and the co-former into a milling jar or mortar.
-
Add a few drops of the chosen solvent. The amount of solvent should be minimal, just enough to create a paste-like consistency.
-
If using a ball mill, grind the mixture for a specified time (e.g., 30-60 minutes) at a set frequency.
-
If using a mortar and pestle, grind the mixture manually for 15-30 minutes.
-
Collect the resulting powder.
-
Analyze the product using PXRD to confirm the formation of a new crystalline phase and to distinguish it from a simple physical mixture of the starting materials.
Protocol 3: Co-crystallization by Slurry Conversion
In this method, the equilibrium between the solid and solution phases is utilized to form the most stable co-crystal.[5]
Materials:
-
This compound
-
Co-former
-
A solvent in which at least one of the components has limited solubility
-
Magnetic stirrer and stir bar
-
Vial
Procedure:
-
Add stoichiometric amounts of this compound and the co-former to a vial.
-
Add a small amount of the selected solvent to create a slurry.
-
Seal the vial and stir the slurry at a constant temperature for an extended period (e.g., 24-72 hours).
-
After stirring, filter the solid material and allow it to dry.
-
Analyze the product by PXRD to identify the crystalline phase.
Visualizations
Caption: Workflow for co-crystal synthesis and analysis.
Caption: Principle of co-crystal formation via halogen bonding.
References
- 1. This compound | 151721-79-8 | Benchchem [benchchem.com]
- 2. Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3,5-Trichloro-2,4,6-triiodobenzene as a Precursor for X-ray Contrast Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1,3,5-Trichloro-2,4,6-triiodobenzene as a key intermediate in the development of novel X-ray contrast media. The following sections detail the synthetic pathway, key chemical properties, and experimental protocols for the transformation of this precursor into potential imaging agents.
Introduction
This compound is a halogenated aromatic compound that serves as a valuable building block in the synthesis of iodinated X-ray contrast agents. Its structure, featuring three iodine atoms, provides the inherent radiopacity necessary for attenuating X-rays, while the three chlorine atoms offer reactive sites for further chemical modification. This allows for the introduction of various functionalities to tailor the physicochemical properties of the final contrast agent, such as solubility, viscosity, and biocompatibility.
The primary application of this compound is as a precursor to a class of non-ionic, lipid-soluble X-ray contrast agents, the 1,3,5-trialkyl-2,4,6-triiodobenzenes. These agents have shown promise for gastrointestinal imaging. The synthesis is a two-step process starting from 1,3,5-trichlorobenzene.[1][2]
Physicochemical Properties of the Precursor
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₆Cl₃I₃ | |
| Molecular Weight | 559.13 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥96% | |
| Solubility | Limited solubility in common organic solvents |
Synthetic Pathway
The overall synthetic scheme for the preparation of 1,3,5-trialkyl-2,4,6-triiodobenzene X-ray contrast agents from 1,3,5-trichlorobenzene involves two key steps:
-
Tri-iodination: The electrophilic iodination of 1,3,5-trichlorobenzene to yield the this compound intermediate.
-
Alkylation: A nickel-catalyzed cross-coupling reaction of the intermediate with an alkyl Grignard reagent to replace the chlorine atoms with alkyl chains.
Experimental Protocols
The following are representative experimental protocols for the synthesis of X-ray contrast media using this compound as a precursor. These protocols are based on general methods for similar transformations and should be optimized for specific substrates and scales.
Step 1: Synthesis of this compound (Intermediate)
This protocol is adapted from a general method for the tri-iodination of 1,3,5-substituted benzene derivatives.[3]
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine chloride (ICl)
-
Calcium carbonate (CaCO₃) or Sodium bicarbonate (NaHCO₃)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (10% aqueous solution)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,3,5-trichlorobenzene (1.0 eq) in a 1:1 mixture of anhydrous methanol and anhydrous dichloromethane.
-
Add calcium carbonate (6.6 eq) to the solution.
-
In a separate flask, prepare a solution of iodine chloride (3.3 eq) in anhydrous dichloromethane.
-
Slowly add the iodine chloride solution to the reaction mixture at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.
-
To the residue, add toluene and stir. Filter the insoluble solids and wash the solid cake with toluene to remove colored impurities.
-
The crude product can be further purified by recrystallization or column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Outcome:
This procedure is expected to yield this compound in high purity (≥96%). The yield for similar iodination reactions is reported to be in the range of 85-98%.[3]
Step 2: Synthesis of 1,3,5-Tri-n-hexyl-2,4,6-triiodobenzene (Final Product)
This protocol is a representative example of a nickel-catalyzed Kumada cross-coupling reaction for the alkylation of aryl chlorides.
Materials:
-
This compound
-
n-Hexylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Nickel(II) acetylacetonate [Ni(acac)₂] or other suitable nickel catalyst
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the nickel catalyst (e.g., 5 mol% Ni(acac)₂).
-
Add anhydrous THF to dissolve the starting materials.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the n-hexylmagnesium bromide solution (at least 3.0 eq) to the reaction mixture via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterize the final product, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene, by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Preclinical Evaluation Workflow
The development of a novel X-ray contrast agent from the synthesized 1,3,5-trialkyl-2,4,6-triiodobenzene involves a series of preclinical evaluations to assess its efficacy and safety.
A key finding for a derivative, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene, was its excellent tolerance in rodents and the lack of metabolism in several species, suggesting poor absorption from the gastrointestinal tract.[1] Imaging experiments in dogs demonstrated superior mucosal coating and improved radiodensity compared to barium sulfate suspensions.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the synthesis and properties of a representative final product, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene.
| Parameter | Value/Observation | Reference |
| Starting Material | 1,3,5-Trichlorobenzene | [1] |
| Synthesis | Two-step process | [1] |
| Final Product | 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene | [1] |
| Formulation | Oil-in-water emulsion | [1] |
| Acute Toxicity (Rodents) | Well-tolerated at 4 times the anticipated human clinical dose | [1] |
| Metabolism | No metabolism detected in rat, hamster, dog, monkey, or human hepatic microsomes | [1] |
| Imaging Performance (Dogs) | Excellent mucosal coating and improved radiodensity relative to barium sulfate | [1] |
Conclusion
This compound is a promising and versatile precursor for the development of novel, non-ionic, lipid-soluble X-ray contrast agents. The synthetic route, involving tri-iodination followed by nickel-catalyzed alkylation, offers a viable pathway to a range of 1,3,5-trialkyl-2,4,6-triiodobenzene derivatives. The favorable preclinical data for the n-hexyl derivative highlight the potential of this class of compounds as effective and safe alternatives to traditional barium sulfate for gastrointestinal imaging. Further research and optimization of the synthetic protocols and formulation strategies are warranted to fully explore the clinical potential of these agents.
References
- 1. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene
Introduction
1,3,5-Trichloro-2,4,6-triiodobenzene is a polyhalogenated aromatic compound with significant potential as a building block in various fields of chemical research. Its utility is notable in the synthesis of specialized organic compounds, particularly as an intermediate for high-density contrast agents used in medical imaging, owing to its high halogen content which imparts radiopacity.[1] This document outlines a potential synthetic pathway for this compound, commencing with the synthesis of the precursor 1,3,5-trichlorobenzene, followed by its subsequent tri-iodination.
Data Presentation
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Precursor | 1,3,5-Trichlorobenzene | C₆H₃Cl₃ | 181.44 | 63 | 208.0 |
| Product | This compound | C₆Cl₃I₃ | 559.13 | Not Available | Not Available |
Experimental Protocols
This section details a two-stage experimental protocol for the synthesis of this compound. The first part covers the preparation of the precursor, 1,3,5-trichlorobenzene, and the second part describes the iodination to yield the final product.
Part 1: Synthesis of 1,3,5-Trichlorobenzene
The synthesis of 1,3,5-trichlorobenzene can be achieved via the Sandmeyer reaction, starting from 3,5-dichloroaniline.[2] An alternative route involves the diazotization of 2,4,6-trichloroaniline.
Materials:
-
2,4,6-Trichloroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beakers
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: In a round-bottom flask, dissolve 2,4,6-trichloroaniline in a 70% sulfuric acid solution, maintaining a 5:1 acid to aniline ratio. Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.5 molar equivalents) in water to the cooled aniline solution while stirring vigorously. Maintain the temperature below 5°C throughout the addition.
-
Reduction: To the diazonium salt solution, slowly add a pre-cooled solution of hypophosphorous acid (7.5 molar equivalents). Continue stirring at 0-5°C for 1 hour, and then allow the reaction mixture to slowly warm to room temperature.
-
Work-up: Once the reaction is complete (indicated by the cessation of gas evolution), extract the product with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield crude 1,3,5-trichlorobenzene.
-
Purification: The crude product can be purified by recrystallization or distillation.
Part 2: Synthesis of this compound
This protocol is adapted from a general method for the tri-iodination of substituted benzene derivatives.[3]
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine monochloride (ICl)
-
Calcium carbonate (CaCO₃) or Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Toluene
-
5-10% Hydrochloric acid (HCl) solution
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend anhydrous calcium carbonate (6.6 equivalents) in anhydrous dichloromethane.
-
Dissolve iodine monochloride (3.3 equivalents) in anhydrous dichloromethane and add it to the calcium carbonate suspension.
-
Addition of Substrate: Dissolve 1,3,5-trichlorobenzene (1 equivalent) in methanol and add this solution slowly to the reaction mixture at room temperature over approximately 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After the reaction is complete, filter the mixture to remove insoluble solids. Wash the solid residue with dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Add toluene to the residue and stir at room temperature for 2 hours to precipitate the product.
-
Purification: Filter the solid precipitate, wash with toluene, and dry under reduced pressure to obtain this compound. If acidic byproducts are present, the filtered solid can be dissolved in an organic solvent, washed with a 5-10% aqueous hydrochloric acid solution, followed by water, and then dried.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
Applications of 1,3,5-Trichloro-2,4,6-triiodobenzene in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2,4,6-triiodobenzene is a halogenated aromatic compound with a unique substitution pattern that makes it a molecule of significant interest in the field of materials science, particularly in crystal engineering and supramolecular chemistry.[1][2] The presence of three iodine atoms and three chlorine atoms on the benzene ring creates a distinct electronic landscape, rendering the iodine atoms effective halogen bond donors.[1][2] This property allows for the programmed assembly of complex, multidimensional crystalline structures, making it a valuable building block for the design of novel solid-state materials.[1][2]
While the applications of the analogous compound, 1,3,5-trifluoro-2,4,6-triiodobenzene, in forming co-crystals and other supramolecular assemblies are more widely reported, the principles of halogen bonding suggest that this compound holds similar potential. This document provides an overview of its potential applications, a detailed protocol for its synthesis, and generalized protocols for its use in the formation of co-crystals, a key application in materials science.
Principle of Application: Halogen Bonding in Crystal Engineering
The primary application of this compound in materials science stems from its ability to form strong and directional non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (in this case, iodine) and a nucleophilic region on another molecule, such as a Lewis base containing nitrogen, oxygen, or sulfur atoms.
The electron-withdrawing nature of the chlorine atoms on the benzene ring enhances the electrophilic character of the iodine atoms, making the halogen bonds formed by this compound particularly robust. By selecting appropriate halogen bond acceptors, researchers can control the self-assembly of this molecule into predictable supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or three-dimensional networks. This "bottom-up" approach to materials design is a cornerstone of crystal engineering and allows for the tailoring of material properties for specific applications, including electronics, optics, and pharmaceuticals.
Synthesis of this compound
A reliable method for the synthesis of this compound from 1,3,5-trichlorobenzene has been reported and is detailed below.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine
-
98% Concentrated Sulfuric Acid
-
Aqueous Sodium Bisulfite
-
Saturated Aqueous Sodium Bicarbonate
-
Deionized Water
-
Tetrahydrofuran (THF)
Equipment:
-
100 mL three-necked flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Standard glassware for washing and extraction
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
To a 100 mL three-necked flask, add 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 158.8 mmol), and 98% concentrated sulfuric acid (75 mL).
-
Heat the mixture to 140 °C and reflux for 72 hours with stirring.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing a stirred solution of aqueous sodium bisulfite to quench the excess iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate and deionized water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in a minimal amount of hot tetrahydrofuran (THF) and allow it to cool slowly to room temperature for recrystallization.
-
Collect the resulting colorless needle-like crystals by filtration, wash with a small amount of cold THF, and dry under vacuum.
Expected Yield: Approximately 93%
Characterization Data:
| Property | Value |
| Melting Point | > 300 °C (in a sealed tube) |
| Mass Spectrum | m/z = 558 (M+) |
Application in Co-crystal Synthesis
Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. The formation of co-crystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility, melting point, and stability. Due to its strong halogen bonding ability, this compound is an excellent candidate for use as a "co-former" in the synthesis of new co-crystals.
While specific examples of co-crystals with this compound are not widely documented in the cited literature, a general protocol for co-crystal screening and synthesis is provided below. This protocol can be adapted for use with various Lewis basic co-formers, such as pyridines, amides, and other nitrogen-containing heterocycles.
Generalized Experimental Protocol: Co-crystal Synthesis via Slow Evaporation
Materials:
-
This compound
-
Co-former (e.g., pyridine, 4,4'-bipyridine, etc.)
-
High-purity solvents (e.g., chloroform, ethyl acetate, acetonitrile, etc.)
Equipment:
-
Small glass vials (e.g., 4 mL)
-
Analytical balance
-
Vortex mixer or sonicator
-
Fume hood
Procedure:
-
Stoichiometric Weighing: Weigh stoichiometric amounts of this compound and the chosen co-former (e.g., 1:1, 1:2, 2:1 molar ratios) and place them in a small glass vial.
-
Dissolution: Add a suitable solvent to the vial in a quantity sufficient to dissolve both components completely. Gentle heating, vortexing, or sonication may be applied to aid dissolution.
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment, such as a fume hood, at room temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over a period of several days to weeks. Monitor the vial periodically for the formation of crystals.
-
Crystal Harvesting and Analysis: Once crystals have formed, carefully remove them from the mother liquor and allow them to dry. The resulting crystals should be analyzed by techniques such as single-crystal X-ray diffraction to confirm the formation of a co-crystal and to determine its structure.
Caption: Generalized workflow for the synthesis of co-crystals using this compound via the slow evaporation method.
Visualization of Halogen Bonding Interaction
The fundamental interaction driving the application of this compound in materials science is the halogen bond. The following diagram illustrates this key interaction.
Caption: Schematic of a halogen bond between an iodine atom of this compound and a nitrogen atom of a Lewis base.
Disclaimer
The information provided in these application notes and protocols is for research and development purposes only. While the synthesis of this compound is based on a published procedure, the protocols for its application in co-crystal synthesis are generalized due to a lack of specific examples in the peer-reviewed literature for this particular compound. Researchers should exercise caution and adapt these protocols as necessary for their specific systems. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
Crystal Engineering with 1,3,5-Trichloro-2,4,6-triiodobenzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichloro-2,4,6-triiodobenzene (TCTIB) is a unique halogenated aromatic compound featuring a symmetrical substitution pattern of alternating chlorine and iodine atoms. This arrangement creates a distinct electronic landscape on the benzene ring, making TCTIB a molecule of significant interest in the field of crystal engineering. The iodine atoms, in particular, act as potent halogen bond donors, enabling the programmed self-assembly of complex supramolecular structures.[1] This capability makes TCTIB a valuable building block for the design of novel co-crystals, polymorphs, and functional materials with tailored physicochemical properties.
These application notes provide a comprehensive overview of the use of TCTIB in crystal engineering, with a focus on its application in the development of new solid forms of active pharmaceutical ingredients (APIs) and other functional materials. Detailed protocols for the synthesis of TCTIB and its co-crystals, along with methods for their characterization, are presented to guide researchers in this exciting area.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of TCTIB is essential for its effective application in crystal engineering. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆Cl₃I₃ | |
| Molecular Weight | 559.13 g/mol | |
| Appearance | White to light yellow powder/crystals | |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Limited solubility in common organic solvents | |
| CAS Number | 151721-79-8 |
Applications in Crystal Engineering
The unique structural and electronic properties of TCTIB make it a versatile tool for a range of applications in crystal engineering and materials science.
Co-crystal Formation
The primary application of TCTIB in crystal engineering is as a potent halogen bond donor for the formation of co-crystals. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base (halogen bond acceptor). The iodine atoms in TCTIB, with their large and electropositive σ-holes, form strong and directional halogen bonds with a variety of acceptor groups, including pyridines, amides, and other nitrogen-containing heterocycles.
By selecting appropriate co-formers with complementary functional groups, it is possible to systematically design and synthesize co-crystals with desired properties, such as:
-
Modified Solubility and Dissolution Rate: Co-crystallization with highly soluble co-formers can significantly enhance the aqueous solubility and dissolution rate of poorly soluble APIs, thereby improving their bioavailability.
-
Improved Stability: Co-crystals can exhibit enhanced physical and chemical stability compared to the parent compound, leading to longer shelf-life and improved formulation robustness.
-
Tunable Mechanical Properties: The formation of co-crystals can alter the mechanical properties of a solid, such as hardness and tabletability, which is crucial for pharmaceutical manufacturing.
-
Polymorph Control: Crystal engineering with TCTIB can be employed to control the polymorphic landscape of a compound, selectively crystallizing a desired polymorph with optimal properties.
Materials Science
Beyond pharmaceuticals, TCTIB is a valuable building block for the creation of novel functional materials. The strong and directional nature of the halogen bonds it forms allows for the construction of highly ordered crystalline networks with interesting properties. TCTIB has been investigated for its potential use in:
-
Nonlinear Optics: The ordered arrangement of molecules in co-crystals can lead to materials with nonlinear optical properties.
-
Organic Conductors: By co-crystallizing with electron-donating or -accepting molecules, it may be possible to create charge-transfer complexes with conductive or semi-conductive properties.
-
Energetic Materials: The high density and halogen content of TCTIB make it a candidate for inclusion in energetic co-crystals, potentially modifying the sensitivity and performance of explosive materials.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure and outlines the synthesis of TCTIB from 1,3,5-trichlorobenzene.
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine
-
Periodic acid
-
Concentrated Sulfuric Acid (98%)
-
Sodium bisulfite solution (aqueous)
-
Saturated sodium bicarbonate solution (aqueous)
-
Deionized water
-
Tetrahydrofuran (THF)
Procedure:
-
In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-trichlorobenzene (5.0 g, 27.6 mmol), iodine (40.3 g, 158.8 mmol), and periodic acid (30.15 g, 132.3 mmol).
-
Carefully add 75 mL of concentrated sulfuric acid to the flask.
-
Heat the reaction mixture to 140 °C and reflux for 72 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing a stirred solution of aqueous sodium bisulfite to quench the excess iodine.
-
Wash the resulting solid sequentially with saturated aqueous sodium bicarbonate and deionized water.
-
Dry the crude product in a desiccator.
-
Dissolve the crude product in a minimal amount of hot tetrahydrofuran (THF) and allow it to cool slowly to room temperature for recrystallization.
-
Collect the colorless needle-like crystals by filtration and dry them under vacuum.
Characterization:
-
Melting Point: Determine the melting point of the synthesized TCTIB. The literature value is >300 °C with decomposition.
-
Mass Spectrometry: Confirm the molecular weight of the product using mass spectrometry.
-
NMR Spectroscopy: Characterize the structure of the product using ¹H and ¹³C NMR spectroscopy.
Protocol 2: Co-crystal Synthesis by Slow Evaporation
This is a general protocol for the synthesis of co-crystals of TCTIB with a halogen bond acceptor (co-former).
Materials:
-
This compound (TCTIB)
-
Co-former (e.g., a pyridine derivative, an amide)
-
Suitable solvent or solvent mixture (e.g., chloroform, ethanol, ethyl acetate, or mixtures thereof)
Procedure:
-
Dissolve stoichiometric amounts of TCTIB and the co-former in a suitable solvent in a small vial. Common stoichiometric ratios to explore are 1:1, 1:2, and 2:1.
-
Gently warm the mixture if necessary to ensure complete dissolution.
-
Loosely cap the vial or cover it with parafilm perforated with small holes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).
-
Allow the solvent to evaporate slowly over a period of several days to weeks.
-
Monitor the vial for the formation of single crystals.
-
Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on a filter paper.
Protocol 3: Co-crystal Synthesis by Liquid-Assisted Grinding
This mechanochemical method is an alternative to solution-based methods and can sometimes yield different polymorphs.
Materials:
-
This compound (TCTIB)
-
Co-former
-
A small amount of a suitable solvent (e.g., acetonitrile, ethanol)
-
Ball mill or mortar and pestle
Procedure:
-
Place stoichiometric amounts of TCTIB and the co-former into a grinding jar or mortar.
-
Add a few drops of the selected solvent. The amount of solvent should be just enough to create a paste-like consistency.
-
Grind the mixture for a specific period (e.g., 30-60 minutes) at a set frequency if using a ball mill.
-
The resulting powder is the co-crystal product.
Characterization of Co-crystals
The successful formation of a co-crystal and its structural properties should be confirmed using a variety of analytical techniques.
| Analytical Technique | Purpose |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise three-dimensional arrangement of molecules in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. This is the definitive method for confirming co-crystal formation. |
| Powder X-ray Diffraction (PXRD) | To analyze the bulk crystalline material and confirm the formation of a new crystalline phase that is different from the starting materials. It is also used for phase purity analysis. |
| Differential Scanning Calorimetry (DSC) | To determine the melting point of the co-crystal, which is typically different from the melting points of the individual components. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the co-crystal. |
| Spectroscopy (FTIR, Raman) | To identify changes in vibrational modes upon co-crystal formation, which can provide evidence of new intermolecular interactions. |
| Solid-State NMR Spectroscopy (ssNMR) | To probe the local environment of atoms in the solid state and confirm the presence of a single, homogeneous crystalline phase. |
Visualizing Crystal Engineering Concepts
Halogen Bonding Interaction
The following diagram illustrates the fundamental halogen bonding interaction between this compound (the halogen bond donor) and a generic Lewis base (the halogen bond acceptor).
Caption: Halogen bonding between TCTIB and a Lewis base.
Experimental Workflow for Co-crystal Synthesis and Characterization
This diagram outlines the typical workflow for the discovery and characterization of co-crystals involving this compound.
Caption: Workflow for co-crystal synthesis and analysis.
Conclusion
This compound is a powerful and versatile building block for crystal engineering. Its ability to form strong and directional halogen bonds makes it an excellent candidate for the systematic design of co-crystals with tailored properties. For researchers in drug development, TCTIB offers a promising avenue for improving the physicochemical properties of active pharmaceutical ingredients. The protocols and information provided herein serve as a starting point for exploring the vast potential of TCTIB in the creation of novel crystalline materials. As with any research, careful consideration of safety precautions and thorough characterization of all new materials are paramount.
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using a Highly Halogenated Benzene-Based Linker
Topic: Hypothetical Use of a 1,3,5-Trichloro-2,4,6-triiodo-benzene Derivative in the Synthesis of Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific organic linker, 1,3,5-trichloro-2,4,6-triiodobenzene, lacks the necessary coordinating functional groups (e.g., carboxylates, azoles, pyridyls) to act as a traditional linker in the synthesis of metal-organic frameworks (MOFs). This document outlines a hypothetical scenario wherein a functionalized derivative, 2,4,6-trichloro-1,3,5-triiodo-benzenedicarboxylic acid (TCTI-BDC) , is used as a linker. The protocols and data presented are based on established methodologies for MOF synthesis with analogous halogenated and tri-substituted linkers.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for applications in gas storage, separation, catalysis, and drug delivery. The properties of a MOF are largely determined by the nature of the organic linker. The use of highly halogenated linkers can introduce unique electronic properties, enhance framework stability, and create specific binding sites for guest molecules.
This application note describes a hypothetical synthesis and characterization of a novel MOF, designated Google-MOF-1(Zr) , using the hypothetical linker 2,4,6-trichloro-1,3,5-triiodo-benzenedicarboxylic acid (TCTI-BDC) and a zirconium-based secondary building unit (SBU). The presence of both chlorine and iodine atoms on the linker is anticipated to result in a MOF with high density, unique adsorptive properties, and potential for applications in areas such as radiodense materials or catalysis.
Hypothetical MOF Synthesis and Characterization
Synthesis of Google-MOF-1(Zr)
The synthesis of Google-MOF-1(Zr) is proposed via a solvothermal method, which is a common technique for the preparation of crystalline MOFs.[1]
Experimental Protocol:
-
In a 20 mL scintillation vial, dissolve 125 mg of Zirconium(IV) chloride (ZrCl₄) and 150 mg of the hypothetical linker, 2,4,6-trichloro-1,3,5-triiodo-benzenedicarboxylic acid (TCTI-BDC), in 10 mL of N,N-dimethylformamide (DMF).
-
Add 1.0 mL of formic acid as a modulator to control the crystallite size and reduce defects.
-
Cap the vial tightly and sonicate for 10 minutes to ensure complete dissolution of the reagents.
-
Place the vial in a preheated oven at 120°C for 48 hours.
-
After cooling to room temperature, a white crystalline precipitate should be observed.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating at 150°C under vacuum for 12 hours to yield the final porous material, Google-MOF-1(Zr).
DOT Script for Synthesis Workflow:
Characterization Data
The synthesized Google-MOF-1(Zr) would be characterized using standard techniques to determine its structure, porosity, and thermal stability. The expected data, based on analogous halogenated MOFs, are summarized in the tables below.[2][3][4]
Table 1: Predicted Crystallographic and Structural Data for Google-MOF-1(Zr)
| Parameter | Predicted Value |
| Crystal System | Cubic |
| Space Group | Fm-3m |
| Unit Cell Parameter (a) | ~22.5 Å |
| Pore Diameter | ~1.2 nm |
| Solvent Accessible Volume | ~55% |
Table 2: Predicted Porosity and Adsorption Data for Google-MOF-1(Zr)
| Parameter | Predicted Value |
| BET Surface Area | 800 - 1200 m²/g |
| Langmuir Surface Area | 1000 - 1500 m²/g |
| Total Pore Volume | 0.4 - 0.6 cm³/g |
| CO₂ Uptake (273 K, 1 bar) | 2.0 - 3.5 mmol/g |
| Benzene Uptake (298 K, 1 bar) | 3.0 - 5.0 mmol/g |
Potential Applications
The unique properties of the hypothetical Google-MOF-1(Zr), derived from its highly halogenated linker, suggest several potential applications.
Radiodense Material for X-ray Shielding
The high concentration of iodine atoms in the framework would significantly increase its electron density, making it a potential candidate for X-ray contrast agents or shielding materials.
Adsorption and Separation of Aromatic Compounds
The halogen atoms on the linker can enhance the interaction with aromatic molecules through halogen bonding and π-π stacking.[3] This could lead to improved performance in the separation of benzene from other hydrocarbons.[5]
Catalysis
The electron-withdrawing nature of the halogen substituents could modulate the electronic properties of the metal centers, potentially enhancing catalytic activity for specific organic transformations.
DOT Script for Logical Relationships of Applications:
Conclusion
While this compound itself is unsuitable as a MOF linker, a dicarboxylic acid derivative (TCTI-BDC) presents a promising candidate for the synthesis of novel, highly halogenated MOFs. The hypothetical Google-MOF-1(Zr) is predicted to exhibit interesting structural and functional properties, including high density, significant porosity, and enhanced affinity for aromatic molecules. The protocols and predicted data provided herein serve as a guide for researchers interested in exploring the synthesis and applications of such advanced porous materials. Further experimental work would be required to validate these hypotheses and fully elucidate the properties of this novel MOF.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. Linker engineering in mixed-ligand metal–organic frameworks for simultaneously enhanced benzene adsorption and benzene/cyclohexane separation - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Step-by-Step Iodination of 1,3,5-Trichlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Trichlorobenzene is a highly deactivated aromatic compound due to the strong electron-withdrawing nature of the three chlorine atoms. Its functionalization through electrophilic aromatic substitution, such as iodination, presents a significant challenge. Direct iodination with molecular iodine is generally ineffective. This document provides a detailed protocol for the successful iodination of 1,3,5-trichlorobenzene to yield 1,3,5-trichloro-2-iodobenzene, a valuable intermediate in organic synthesis, particularly for the introduction of iodine for subsequent cross-coupling reactions. The protocol is based on the activation of molecular iodine with a strong oxidizing agent in an acidic medium, a method proven effective for the iodination of deactivated arenes.
Data Presentation
The following table summarizes the key reagents and reaction parameters for the iodination of 1,3,5-trichlorobenzene.
| Parameter | Value |
| Starting Material | 1,3,5-Trichlorobenzene |
| Iodinating Agent | Iodine (I₂) |
| Oxidizing Agent | Sodium Periodate (NaIO₄) |
| Solvent/Medium | Concentrated Sulfuric Acid (95-98%) |
| Reaction Temperature | 25-30 °C |
| Reaction Time | 2-4 hours |
| Molar Ratio (Substrate:I₂:NaIO₄) | 1 : 0.55 : 0.45 |
| Expected Product | 1,3,5-Trichloro-2-iodobenzene |
| Work-up Procedure | Quenching with ice-water, neutralization, extraction |
| Purification | Recrystallization or column chromatography |
Experimental Protocols
This protocol details the direct electrophilic iodination of 1,3,5-trichlorobenzene using iodine and sodium periodate in concentrated sulfuric acid.
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine (I₂)
-
Sodium periodate (NaIO₄)
-
Concentrated sulfuric acid (95-98%)
-
Deionized water
-
Ice
-
Sodium sulfite (Na₂SO₃) or Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation of the Iodinating Mixture:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C in an ice bath.
-
While stirring, slowly and portion-wise add sodium periodate (NaIO₄) to the cold sulfuric acid.
-
After the addition of sodium periodate is complete, add iodine (I₂) portion-wise.
-
Stir the mixture at 0-5 °C for 15-20 minutes, then allow it to warm to room temperature (25-30 °C) and stir for an additional 30 minutes. The solution should turn a deep brown color, indicating the formation of the electrophilic iodine species.
-
-
Iodination Reaction:
-
To the prepared iodinating mixture, slowly add 1,3,5-trichlorobenzene in small portions. The addition should be done carefully to control the reaction temperature, maintaining it between 25-30 °C. An ice bath can be used intermittently if the temperature rises significantly.
-
After the complete addition of 1,3,5-trichlorobenzene, stir the reaction mixture vigorously at 25-30 °C for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with stirring. This will quench the reaction and precipitate the crude product.
-
To remove any unreacted iodine, add a saturated aqueous solution of sodium sulfite or sodium thiosulfate dropwise until the brown color of iodine disappears and the solution becomes colorless or a pale yellow precipitate is observed.
-
Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the effervescence ceases. Ensure the final pH is neutral to slightly basic.
-
Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x 50 mL).
-
Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 1,3,5-trichloro-2-iodobenzene can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
-
Mandatory Visualization
Caption: Experimental workflow for the iodination of 1,3,5-trichlorobenzene.
Purification of 1,3,5-Trichloro-2,4,6-triiodobenzene by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 1,3,5-trichloro-2,4,6-triiodobenzene via recrystallization. This method is designed to enhance the purity of the compound, a critical step for its use as an intermediate in the synthesis of specialty organic compounds, particularly high-density contrast agents for medical imaging.
Introduction
This compound is a halogenated aromatic compound with a high molecular weight and significant steric hindrance. The purity of this compound is paramount for its subsequent applications in pharmaceutical and materials science. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at an elevated temperature.
Based on available literature, tetrahydrofuran (THF) has been identified as a suitable solvent for the recrystallization of this compound, yielding colorless, needle-like crystals. This protocol outlines the necessary steps, equipment, and safety precautions for successfully purifying this compound.
Data Presentation
While specific experimental data on the solubility and yield of this compound recrystallization is not extensively available in the public domain, the following table provides a representative summary of expected outcomes based on general principles of recrystallization and the reported use of THF. Researchers should consider these values as illustrative and may need to optimize the process for their specific experimental conditions.
| Parameter | Before Recrystallization (Crude Product) | After Recrystallization in THF |
| Appearance | Light yellow to off-white powder | Colorless to white needle-like crystals |
| Purity (by GC or HPLC) | >96.0%[1] | Expected >99.0% |
| Melting Point | Broad range, lower than the pure compound | Sharp melting point, approx. 276 °C |
| Typical Recovery Yield | N/A | Expected 85-95% |
Experimental Protocol
This protocol details the step-by-step methodology for the purification of this compound using tetrahydrofuran (THF) as the recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Tetrahydrofuran (THF), reagent grade
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Tetrahydrofuran is flammable and can form explosive peroxides. Use with caution and away from ignition sources. Ensure the THF used is fresh and has been tested for peroxides.
-
Handle this compound with care, avoiding inhalation of dust and skin contact.
Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of THF to the flask, just enough to wet the solid.
-
Attach a condenser to the flask and gently heat the mixture using a heating mantle or hot plate while stirring.
-
Gradually add more THF in small portions until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask containing a small amount of boiling THF on the heat source.
-
Place a stemless funnel with fluted filter paper into the neck of the second flask.
-
Carefully and quickly pour the hot solution through the fluted filter paper. The preheating of the receiving flask and the use of a stemless funnel prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear, hot solution from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period to promote the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold THF.
-
Turn on the vacuum source and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Wash the crystals in the funnel with a small amount of ice-cold THF to remove any residual soluble impurities.
-
Keep the vacuum on to pull air through the crystals for several minutes to aid in initial drying.
-
-
Drying:
-
Carefully transfer the filter cake of purified crystals from the funnel to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator at room temperature.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess the purity of the final product using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
References
Application Notes and Protocols: 1,3,5-Trichloro-2,4,6-triiodobenzene as a Versatile Building Block for Functional Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,3,5-trichloro-2,4,6-triiodobenzene as a strategic building block in the synthesis of advanced functional materials. This highly halogenated aromatic compound offers unique opportunities in crystal engineering, supramolecular chemistry, and as a precursor for novel polymers and pharmaceutical intermediates.
Overview of Applications
This compound is a unique aromatic compound featuring a benzene ring substituted with three chlorine and three iodine atoms. This substitution pattern imparts distinct chemical properties, making it a valuable intermediate for various applications:
-
Crystal Engineering and Supramolecular Chemistry: The presence of six halogen atoms, particularly the three iodine atoms, makes this molecule an exceptional halogen bond donor.[1] This property can be exploited to direct the formation of intricate and predictable multidimensional crystalline structures.[2]
-
Organic Synthesis: The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for selective chemical transformations. The C-I bonds are more reactive in cross-coupling reactions, enabling the stepwise introduction of different functional groups to create complex, polysubstituted aromatic molecules.
-
Pharmaceutical and Medicinal Chemistry: Its high halogen content makes it a suitable intermediate in the synthesis of high-density contrast agents for medical imaging.[3] There is also research interest in its potential for developing antimicrobial coatings due to the controlled release of halogens.[3]
-
Materials Science: Investigations are ongoing to incorporate this molecule into advanced materials to leverage its unique electronic and structural properties for the development of novel polymers and functional organic materials.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆Cl₃I₃ | [3] |
| Molecular Weight | 559.13 g/mol | [3] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >96.0% (GC) | |
| Storage | Room temperature | [3][4] |
Experimental Protocols
Supramolecular Assembly via Halogen Bonding: Co-crystallization
Objective: To form a co-crystal of this compound with a suitable halogen bond acceptor (e.g., piperazine, pyridines, N-oxides).
Materials:
-
This compound
-
Halogen bond acceptor (e.g., piperazine)
-
Chloroform
-
Ethanol
Protocol:
-
Prepare a solution of this compound in chloroform (e.g., 25 mg in 1 mL).
-
Prepare a solution of a molar excess of the halogen bond acceptor in ethanol (e.g., for a 2:1 co-crystal with piperazine, use a 1:2 molar ratio of the triiodobenzene derivative to piperazine).
-
Mix the two solutions and stir until fully dissolved.
-
Cover the mixed solution and allow for slow evaporation at room temperature.
-
Crystals suitable for single-crystal X-ray diffraction should form over a period of several days.
Characterization: The resulting co-crystals can be characterized by single-crystal X-ray diffraction to confirm the structure and analyze the halogen bonding interactions. The iodine-nitrogen distance in the analogous trifluoro derivative co-crystal with piperazine is 2.820 (3) Å, which is 80% of the sum of their van der Waals radii, indicating a strong halogen bond.[2]
dot
Caption: Workflow for the co-crystallization of this compound.
Covalent Functionalization via Sonogashira Coupling
The C-I bonds of this compound are expected to be significantly more reactive than the C-Cl bonds in palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.[5][6] This allows for the selective introduction of alkyne functionalities. While a specific protocol for this exact molecule is not provided in the search results, a general protocol for the Sonogashira coupling of aryl iodides is presented below.[5][7]
Objective: To synthesize tris(alkynyl)trichlorobenzene derivatives for potential use as linkers in porous polymers or other functional materials.[8]
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
Protocol:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the palladium catalyst (0.03-0.05 mmol), and CuI (0.06-0.1 mmol).
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne (3.3 mmol for full substitution).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
dot
Caption: Synthetic pathway for functional materials via Sonogashira coupling.
Covalent Functionalization via Suzuki-Miyaura Coupling
Similar to the Sonogashira coupling, the Suzuki-Miyaura reaction can be employed for the selective functionalization of the C-I bonds of this compound.[9] This reaction introduces aryl or vinyl groups, providing access to a wide range of functional molecules and polymer precursors. A general protocol for the Suzuki-Miyaura coupling of aryl iodides is provided.[10]
Objective: To synthesize tris(aryl)trichlorobenzene derivatives for applications in functional polymers and other advanced materials.
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
Protocol:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (3.3 mmol for full substitution), the palladium catalyst (0.03-0.05 mmol), and the base.
-
Add the solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, toluene).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Concluding Remarks
This compound is a highly promising, yet underexplored, building block for the rational design and synthesis of a variety of functional materials. Its unique halogen substitution pattern provides a powerful tool for both supramolecular assembly through predictable halogen bonding and for the stepwise construction of complex covalent architectures via selective cross-coupling reactions. The protocols provided herein, based on established methodologies for analogous compounds, offer a solid starting point for researchers and scientists to unlock the potential of this versatile molecule in materials science and drug development. Further research into the specific reactivity and assembly of this compound is warranted to fully exploit its capabilities.
References
- 1. nbinno.com [nbinno.com]
- 2. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 1 3 5-Trichloro-2 4 6-Triiodobenzene - High Quality and Affordable Price - Pharmaceutical Grade [chemvonbiotech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Revisiting Tröger's base: Microporous copolymers via Sonogashira cross-coupling and thiol-yne click reactions for superior iodine and dyes uptake - American Chemical Society [acs.digitellinc.com]
- 9. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 1,3,5-Trichloro-2,4,6-triiodobenzene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Why is my reaction yield consistently low?
A1: Low yields can stem from several factors. Firstly, the purity of the starting material, 1,3,5-trichlorobenzene, is crucial. Impurities can interfere with the reaction. Secondly, the iodinating agent's activity might be compromised. Ensure that the N-iodosuccinimide (NIS) or other iodinating agents are fresh and have been stored correctly, protected from light and moisture. The choice of acid catalyst is also critical; a strong acid like sulfuric acid or trifluoroacetic acid is often required to activate the iodinating agent.[1] Lastly, reaction temperature and time are key parameters. Insufficient heating or reaction time may lead to incomplete conversion.
Q2: My reaction appears to be incomplete, with significant amounts of starting material remaining. What should I do?
A2: Incomplete reactions are a common hurdle. To drive the reaction to completion, consider the following:
-
Increase the equivalents of the iodinating agent: A stoichiometric excess of the iodinating agent can help to push the equilibrium towards the product.
-
Optimize the reaction temperature: Gradually increasing the reaction temperature may enhance the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Extend the reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow it to proceed until the starting material is consumed.
Q3: I am observing the formation of multiple products, including di-iodinated and mono-iodinated species. How can I improve the selectivity for the tri-iodinated product?
A3: The formation of partially iodinated byproducts is a common selectivity issue. To favor the formation of the desired this compound, you can:
-
Control the stoichiometry: Use a sufficient excess of the iodinating agent to ensure all three positions are iodinated.
-
Choose a highly reactive iodinating system: A more potent iodinating agent or a stronger acid catalyst can increase the rate of the subsequent iodination steps.
-
Optimize reaction conditions: A higher reaction temperature can sometimes favor the formation of the fully substituted product.
Q4: The purification of the final product is proving difficult. What are the recommended purification methods?
A4: The purification of polyhalogenated benzenes can be challenging due to their similar polarities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.[2][3] Experiment with different solvent systems, such as ethanol, methanol, or a mixture of hexane and ethyl acetate, to find the optimal conditions for crystallization.
-
Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed.[2] A non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like dichloromethane, is typically required.
Frequently Asked Questions (FAQs)
Q1: What is the most effective iodinating agent for the synthesis of this compound?
A1: Several iodinating agents can be used, with varying efficacy. N-iodosuccinimide (NIS) in the presence of a strong acid catalyst is a common choice for iodinating deactivated aromatic rings.[1][4] Other effective reagents include 1,3-diiodo-5,5-dimethylhydantoin (DIH) and iodine monochloride (ICl).[5][6] The optimal choice may depend on the specific reaction conditions and desired yield.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst, typically a strong acid like sulfuric acid or trifluoroacetic acid, plays a crucial role in activating the iodinating agent. It protonates the iodinating species, making it a more potent electrophile ("I+") for the electrophilic aromatic substitution reaction.[4]
Q3: What are the typical reaction conditions for this synthesis?
A3: The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or acetonitrile. The reaction temperature can range from room temperature to reflux, depending on the chosen iodinating agent and catalyst. Reaction times can vary from a few hours to overnight.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product.
Q5: What are the potential side reactions in this synthesis?
A5: Besides incomplete iodination leading to mono- and di-iodinated byproducts, other potential side reactions include over-iodination if the reaction conditions are too harsh, and decomposition of the starting material or product at excessively high temperatures.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is based on general methods for aromatic iodination and should be optimized for specific laboratory conditions.
Synthesis of this compound from 1,3,5-Trichlorobenzene
-
Materials:
-
1,3,5-Trichlorobenzene
-
N-Iodosuccinimide (NIS)
-
Concentrated Sulfuric Acid
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium thiosulfate
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trichlorobenzene (1 equivalent) in dichloromethane.
-
Add N-iodosuccinimide (3.3 equivalents) to the solution.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Presentation
The following tables summarize illustrative quantitative data for optimizing the synthesis of this compound. Note that these are representative values and actual results may vary.
Table 1: Effect of Iodinating Agent on Yield
| Iodinating Agent | Equivalents | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| NIS | 3.3 | H₂SO₄ | 40 | 12 | 85 |
| ICl | 3.3 | - | 25 | 8 | 90 |
| DIH | 1.1 | H₂SO₄ | 40 | 10 | 88 |
Table 2: Effect of Solvent on Yield
| Solvent | Iodinating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Dichloromethane | NIS | H₂SO₄ | 40 | 12 | 85 |
| Acetonitrile | NIS | H₂SO₄ | 80 | 8 | 82 |
| 1,2-Dichloroethane | NIS | H₂SO₄ | 80 | 10 | 87 |
Table 3: Effect of Temperature on Yield
| Temperature (°C) | Iodinating Agent | Catalyst | Solvent | Time (h) | Yield (%) |
| 25 | NIS | H₂SO₄ | DCM | 24 | 75 |
| 40 (reflux) | NIS | H₂SO₄ | DCM | 12 | 85 |
| 60 | NIS | H₂SO₄ | DCM | 8 | 83 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 6. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]
common side products in the synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene.
Troubleshooting Guide
Issue: Low yield of the desired this compound and presence of significant amounts of lighter compounds.
Possible Cause: Incomplete iodination of the 1,3,5-trichlorobenzene starting material is the most common issue. The chlorine atoms on the benzene ring are deactivating, making each successive electrophilic substitution of iodine more challenging. This often results in a mixture of the desired product along with mono- and di-iodinated side products.
Solution:
-
Increase Reaction Time and/or Temperature: Prolonging the reaction time or carefully increasing the temperature can provide the necessary energy to overcome the activation barrier for the introduction of the second and third iodine atoms. Monitor the reaction progress by TLC or GC-MS to avoid potential degradation at excessive temperatures.
-
Optimize Reagent Stoichiometry: Ensure that a sufficient excess of the iodinating agent, typically iodine monochloride (ICl), is used. A molar ratio of at least 3:1 of ICl to 1,3,5-trichlorobenzene is recommended.
-
Choice of Solvent: The reaction is often performed in a solvent mixture, such as methanol and dichloromethane. The polarity of the solvent can influence the reaction rate. Experiment with different solvent ratios to find the optimal conditions for your specific setup.
-
Effective Removal of HCl: The reaction produces HCl as a byproduct. The presence of a base, such as calcium carbonate or sodium bicarbonate, is crucial to neutralize the acid and drive the reaction towards completion. Ensure the base is of good quality and used in sufficient excess.
Issue: The final product is difficult to purify from side products.
Possible Cause: The similar polarity and physical properties of the desired tri-iodinated product and the di-iodinated side product can make separation by standard column chromatography challenging.
Solution:
-
Recrystallization: Recrystallization from a suitable solvent system can be an effective method for purifying the final product. Experiment with different solvents, such as ethanol, to find one that provides good separation.
-
Fractional Crystallization: For challenging separations, a carefully controlled fractional crystallization may be necessary.
-
Preparative HPLC: If high purity is essential and other methods fail, preparative high-performance liquid chromatography (HPLC) can be employed for separation.
Issue: Presence of chlorinated byproducts.
Possible Cause: While iodine monochloride (ICl) primarily acts as an iodinating agent for benzenoid arenes, under certain conditions, it can also lead to chlorination.
Solution:
-
Control of Reaction Conditions: Maintain strict control over the reaction temperature and stoichiometry. Deviations from the optimal conditions may favor chlorination.
-
Purity of Reagents: Ensure the iodine monochloride used is of high purity and free from excess chlorine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The most prevalent side products are the incompletely iodinated derivatives of the starting material, 1,3,5-trichlorobenzene. These are primarily:
- 1,3,5-trichloro-2,4-diiodobenzene
- 1,3,5-trichloro-2-iodobenzene
Q2: Why is the tri-iodination of 1,3,5-trichlorobenzene challenging?
A2: The starting material, 1,3,5-trichlorobenzene, is an electron-deficient (deactivated) aromatic ring due to the electron-withdrawing nature of the three chlorine atoms. Each iodine atom added further deactivates the ring, making the subsequent iodination step progressively more difficult.
Q3: What is the role of the base in this reaction?
A3: The electrophilic iodination of the benzene ring with iodine monochloride produces hydrogen chloride (HCl) as a byproduct. A base, such as calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃), is added to neutralize the HCl. This prevents the buildup of acid, which can inhibit the reaction, and helps to drive the equilibrium towards the formation of the products.
Q4: Can I use molecular iodine (I₂) instead of iodine monochloride (ICl)?
A4: While molecular iodine can be used for iodination, it is generally less reactive than iodine monochloride, especially for deactivated aromatic rings. To achieve tri-iodination with I₂, a strong oxidizing agent would be required to generate a more potent electrophilic iodine species. For this specific synthesis, iodine monochloride is the more effective reagent.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available equipment.
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine monochloride (ICl)
-
Anhydrous methanol
-
Anhydrous dichloromethane (DCM)
-
Calcium carbonate (CaCO₃), anhydrous powder
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Sodium sulfite, 10% aqueous solution
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trichlorobenzene (1 equivalent) in a 1:1 mixture of anhydrous methanol and anhydrous dichloromethane.
-
Add anhydrous calcium carbonate (approximately 6-7 equivalents) to the solution.
-
In a separate flask, dissolve iodine monochloride (at least 3.3 equivalents) in anhydrous dichloromethane.
-
Slowly add the iodine monochloride solution to the stirred suspension of 1,3,5-trichlorobenzene and calcium carbonate at room temperature over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the calcium carbonate and any other insoluble materials. Wash the solid residue with dichloromethane.
-
Combine the filtrate and the washings, and wash with a 10% aqueous sodium sulfite solution to remove any unreacted iodine monochloride.
-
Separate the organic layer, wash it with deionized water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to maximize the yield of the desired product.
| Parameter | Recommended Range | Rationale |
| Molar Ratio (ICl : Substrate) | 3.3 : 1 to 5 : 1 | Ensures sufficient electrophilic iodine for complete tri-iodination of the deactivated ring. |
| Molar Ratio (Base : Substrate) | 6 : 1 to 8 : 1 | Effectively neutralizes the HCl byproduct, driving the reaction to completion. |
| Reaction Temperature | Room Temperature to 40°C | Balances reaction rate with minimizing potential side reactions or degradation. |
| Reaction Time | 24 - 72 hours | Allows sufficient time for the slow, stepwise iodination to proceed to completion. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
troubleshooting guide for the iodination of halogenated benzenes
Technical Support Center: Iodination of Halogenated Benzenes
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the iodination of halogenated benzenes. Find answers to common issues, detailed experimental protocols, and comparative data to optimize your synthetic procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the iodination of halogenated aromatic compounds.
Q1: Why is my iodination reaction showing low or no conversion?
A: Low conversion is a frequent issue, often stemming from the inherent challenges of iodination chemistry.
-
Reaction Reversibility: The iodination of aromatic rings is a reversible process.[1][2] The hydrogen iodide (HI) generated as a byproduct is a strong reducing agent and can reduce the iodinated product back to the starting materials.[1][3]
-
Low Reactivity of Iodine: Compared to other halogens, iodine is the least reactive electrophile, making the reaction inherently slow and often endothermic.[3][4]
-
Deactivated Substrate: Halogen atoms (F, Cl, Br) are deactivating groups on the benzene ring, further slowing down the electrophilic substitution reaction.
Solution: To drive the reaction forward, the HI byproduct must be removed as it forms. This is typically achieved by adding an oxidizing agent to the reaction mixture.[2][5] Common oxidizing agents include nitric acid (HNO₃), iodic acid (HIO₃), hydrogen peroxide (H₂O₂), or Selectfluor.[1][5][6] These agents oxidize HI to I₂, preventing the reverse reaction and shifting the equilibrium toward the product.[1][2]
Caption: Role of an oxidizing agent in preventing reaction reversibility.
Q2: How can I improve the regioselectivity of my iodination reaction?
A: Direct electrophilic iodination of a substituted halobenzene often yields a mixture of ortho- and para-isomers, with potential for meta-isomers, making purification challenging.[7][8]
-
Solution 1: Alternative Synthetic Route: For a specific, high-purity isomer, a multi-step approach is often more reliable than direct iodination. The diazotization of a specific haloaniline isomer, followed by a Sandmeyer-type reaction with potassium iodide, provides excellent regioselectivity and high yields.[7]
-
Solution 2: Steric Hindrance: Using a bulky iodinating reagent or catalyst system can sometimes favor the less sterically hindered para-position.
-
Solution 3: Directed C-H Activation: Modern methods involving palladium catalysis with a directing group can achieve high meta- or ortho-selectivity, although this requires substrate modification.[8]
Q3: My reaction mixture turned dark or black. What is the cause?
A: A dark coloration, especially in photo-induced reactions, can indicate decomposition or side reactions.
-
Possible Cause: For light-induced reactions, this may be due to leakage of oxygen into the system, which can oxidize the reactants.[9] It can also be caused by the formation of complex iodine species or decomposition at high temperatures.
-
Solution: Ensure the reaction setup is properly sealed and degassed, for example, by using the freeze-pump-thaw technique.[9] For thermal reactions, consider lowering the temperature.
Q4: I am observing di- or poly-iodinated products. How can this be avoided?
A: The formation of multiple iodination products occurs when the reaction conditions are too harsh or when an excess of the iodinating reagent is used.[10]
-
Solution:
-
Carefully control the stoichiometry, using no more than one equivalent of the iodinating agent.
-
Perform the reaction at a lower temperature.
-
Reduce the reaction time and monitor the progress by TLC or GC to stop the reaction upon consumption of the starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic methods for iodinating halogenated benzenes?
A: There are several primary methods:
-
Direct Electrophilic Iodination: Involves reacting the halobenzene with molecular iodine (I₂) in the presence of an oxidizing agent (e.g., HIO₃, HNO₃, Selectfluor).[6][11] This is a direct, one-step approach but can suffer from low yields and poor regioselectivity.[7]
-
Diazotization of Haloanilines: A reliable, multi-step route where a haloaniline is converted to a diazonium salt, which is then treated with an iodide salt (e.g., KI) to yield the iodo-halobenzene.[7][12] This method offers high purity and yield for specific isomers.[7]
-
Halogen Exchange (Aromatic Finkelstein Reaction): A less common but viable method where a bromo- or chlorobenzene is converted to an iodo-halobenzene. This can be achieved using transition-metal catalysts or under photo-induced, metal-free conditions.[9][13]
Caption: Comparison of major synthetic routes to iodo-halobenzenes.
Q2: Why is a Lewis acid like FeCl₃ or AlCl₃ not typically used for iodination?
A: While Lewis acids are excellent catalysts for chlorination and bromination, they are generally not effective for iodination.[14] The combination of a Lewis acid with I₂ is often insufficient to generate a powerful enough electrophile ("I⁺") to react with the deactivated halobenzene ring.[14][15] Using an oxidizing agent is the preferred method to generate the reactive iodine species.[5]
Q3: What are the safety considerations when working with diazonium salts?
A: Diazonium salts can be explosive if they are isolated in a dry, solid state. For safety, they should always be prepared and used in a cold aqueous solution (typically below 5 °C) and should not be allowed to warm up or dry out.[7]
Quantitative Data
The choice of synthetic route significantly impacts yield, purity, and operational complexity. The table below compares the established diazotization route with the direct electrophilic iodination approach for the synthesis of 1-bromo-4-iodobenzene.
| Parameter | Established Route: Diazotization[7] | Alternative Route: Electrophilic Iodination[7][11] |
| Starting Material | 4-Bromoaniline | Bromobenzene |
| Number of Steps | Multi-step (Diazotization, Iodination) | One-step |
| Typical Yield | Good to High | Variable, often lower (39-83% reported for various haloarenes)[11] |
| Regioselectivity | Excellent (produces pure para-isomer) | Poor (yields a mixture of isomers) |
| Purification | Relatively straightforward | Difficult due to isomer separation |
| Key Reagents | Sodium Nitrite, Potassium Iodide | Iodine, Oxidizing Agent (e.g., HIO₃), Sulfuric Acid |
| Safety Concern | Diazonium salts can be explosive if isolated.[7] | Use of strong acids and oxidizing agents. |
Experimental Protocols
Protocol 1: Electrophilic Iodination of Bromobenzene using Iodic Acid
This protocol is adapted from a method for iodinating deactivated arenes.[11]
-
Preparation: In a flask, suspend iodic acid (HIO₃, 30 mmol) in a mixture of glacial acetic acid (10 mL) and acetic anhydride (5 mL).
-
Addition of Substrate: Add bromobenzene (30 mmol) to the suspension with stirring.
-
Catalyst Addition: Very slowly, add concentrated sulfuric acid (2 mL) dropwise while vigorously stirring. Maintain the temperature below 50 °C.
-
Reaction: Continue stirring the mixture for 2 hours at ambient temperature.
-
Workup: Pour the final reaction mixture into a solution of ice-water containing an excess of sodium sulfite (Na₂SO₃) to reduce any unreacted iodine species.
-
Isolation: The crude product may precipitate as a solid or an oil. Collect any solid by filtration. If oily, extract the product with a suitable organic solvent (e.g., CHCl₃).
-
Purification: Wash the crude product, dry the organic extracts, and purify by recrystallization or vacuum distillation to yield the final product.[11]
Protocol 2: Synthesis of 1-Bromo-4-iodobenzene via Diazotization
This protocol is based on the established Sandmeyer-type reaction.[7]
-
Diazotization: Dissolve 4-bromoaniline in an aqueous solution of a strong acid (e.g., H₂SO₄). Cool the solution to below 5 °C in an ice bath.
-
Salt Formation: Add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. This forms the 4-bromobenzenediazonium salt in situ.
-
Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add this solution to the freshly prepared, cold diazonium salt solution.
-
Decomposition: Allow the mixture to warm to room temperature. Gentle heating may be applied to ensure the complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.
-
Isolation: The crude 1-bromo-4-iodobenzene will precipitate as a solid or oil. Collect the product via filtration or extraction.
-
Purification: Purify the crude product by recrystallization, typically from ethanol, to obtain the final product with high purity.[7]
Caption: A logical workflow for troubleshooting common iodination issues.
References
- 1. youtube.com [youtube.com]
- 2. quora.com [quora.com]
- 3. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Iodobenzene - Wikipedia [en.wikipedia.org]
- 13. Photo-induced iodination of aryl halides under very mild conditions | Springer Nature Experiments [experiments.springernature.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. reddit.com [reddit.com]
challenges in scaling up the production of 1,3,5-Trichloro-2,4,6-triiodobenzene
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene. It provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate the successful and efficient production of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1. The reaction is typically refluxed for an extended period (e.g., 72 hours) at a high temperature (around 140°C) to ensure complete iodination. Monitor the reaction progress using TLC or HPLC. |
| 2. Poor quality of reagents: Impure 1,3,5-trichlorobenzene, iodine, or sulfuric acid. | 2. Use high-purity starting materials. Ensure the concentrated sulfuric acid is of the appropriate concentration (e.g., 98%). | |
| 3. Sub-optimal stoichiometry: Incorrect molar ratios of reactants. | 3. Use a slight excess of iodine to drive the reaction to completion. A typical molar ratio of 1,3,5-trichlorobenzene to iodine is approximately 1:1.15. | |
| 4. Reversible reaction: The hydrogen iodide (HI) produced can reduce the product back to the starting material. | 4. The use of a strong oxidizing agent within the concentrated sulfuric acid medium helps to consume the HI formed, shifting the equilibrium towards the product. | |
| Formation of a Dark, Tarry Reaction Mixture | 1. Side reactions at high temperatures: Prolonged heating can lead to the formation of polymeric or tar-like substances. | 1. While a high temperature is necessary, avoid excessive heating beyond the recommended range. Ensure uniform heating of the reaction mixture. |
| 2. Oxidation of the aromatic ring: The highly activating conditions can lead to undesired oxidation byproducts. | 2. Maintain a controlled reaction temperature and consider a nitrogen atmosphere to minimize oxidative side reactions. | |
| Product Contaminated with Intermediates | 1. Incomplete iodination: Insufficient reaction time or temperature leads to the presence of partially iodinated species (e.g., 1,3,5-trichloro-2,4-diiodobenzene). | 1. As with low yield, ensure the reaction is run for a sufficient duration at the optimal temperature. Monitor by TLC or HPLC until the starting material and intermediates are consumed. |
| Difficulty in Product Purification | 1. Co-crystallization of impurities: The desired product and structurally similar impurities may co-crystallize, making purification by recrystallization challenging. | 1. Multiple recrystallizations from a suitable solvent system (e.g., tetrahydrofuran, toluene) may be necessary. Column chromatography can also be an effective purification method for polyhalogenated benzenes.[1] |
| 2. Low solubility of the product: The high molecular weight and non-polar nature of the product can lead to low solubility in common organic solvents. | 2. Screen a range of solvents for recrystallization. Hot filtration may be required to remove insoluble impurities before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most frequently cited method is the direct electrophilic iodination of 1,3,5-trichlorobenzene using iodine in the presence of concentrated sulfuric acid, which acts as both a solvent and an oxidizing agent. The reaction is typically carried out at elevated temperatures for an extended period.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] For TLC, a non-polar eluent system such as hexane/dichloromethane would be appropriate. For HPLC, a reverse-phase column with a mobile phase of acetonitrile and water is suitable for separating the non-polar product from the starting material and intermediates.
Q3: What are the expected byproducts in this synthesis?
A3: The primary byproducts are likely to be incompletely iodinated derivatives of 1,3,5-trichlorobenzene, such as 1,3,5-trichloro-2-iodobenzene and 1,3,5-trichloro-2,4-diiodobenzene. Over-iodination is not possible as all aromatic protons are substituted. Other potential byproducts can arise from side reactions like sulfonation, although this is less common under these specific conditions.
Q4: What is the best way to purify the crude product?
A4: Recrystallization is a common method for purifying the crude product.[3][4] Tetrahydrofuran (THF) has been reported as a suitable solvent.[1] Due to the non-polar nature of the product, a solvent system of a good solvent (like dichloromethane or toluene) and a poor solvent (like hexane or methanol) can also be effective.[5] For highly impure samples, column chromatography on silica gel with a non-polar eluent system is a viable option.[1]
Q5: What are the key safety precautions I should take during this synthesis?
A5: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent.[6] Iodine is harmful if inhaled or swallowed. Refer to the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis of this compound and its precursor.
| Parameter | Value | Reference |
| Synthesis of this compound | ||
| Starting Material | 1,3,5-Trichlorobenzene | |
| Reagents | Iodine, 98% Concentrated Sulfuric Acid | |
| Molar Ratio (Trichlorobenzene:Iodine) | ~ 1 : 1.15 | |
| Reaction Temperature | 140 °C (Reflux) | |
| Reaction Time | 72 hours | |
| Reported Yield | 93% | |
| Synthesis of Precursor: 1,3,5-Trichlorobenzene | ||
| Method 1: Diazotization of 2,4,6-trichloroaniline | [2] | |
| Reagents | 2,4,6-trichloroaniline, H₂SO₄/NaNO₂, H₃PO₂ | [2] |
| Reaction Temperature | < 5 °C | [2] |
| Reported Yield | > 90% | [2] |
| Method 2: Chlorination of Anilinium Chloride | [2] | |
| Reagents | Anilinium chloride, Chlorine gas, Carbon tetrachloride | [2] |
| Reaction Temperature | 30 - 35 °C | [2] |
| Reported Yield of 2,4,6-trichloro anilinium chloride | ~ 94% | [2] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established literature procedures.
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine (I₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium bisulfite (NaHSO₃) solution (saturated)
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Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Deionized water
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3,5-trichlorobenzene and iodine.
-
Carefully add concentrated sulfuric acid to the flask with stirring.
-
Heat the reaction mixture to reflux at 140°C and maintain for 72 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a stirred solution of saturated sodium bisulfite to quench the excess iodine.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product.
-
For purification, dissolve the crude solid in a minimal amount of hot tetrahydrofuran and allow it to recrystallize.
-
Collect the purified crystals by vacuum filtration and dry them.
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.
Troubleshooting Decision Tree for Low Product Yield
Caption: A decision tree to systematically troubleshoot and address the issue of low product yield.
References
- 1. This compound [myskinrecipes.com]
- 2. Separation of 2,4,6-Triiodobenzene-1,3,5-tricarbonyl trichloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Purification of 1,3,5-Trichloro-2,4,6-triiodobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,3,5-Trichloro-2,4,6-triiodobenzene (CAS No: 151721-79-8).
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in a sample of this compound?
A1: Impurities in this compound typically arise from its synthesis. A plausible synthetic route is the electrophilic iodination of 1,3,5-trichlorobenzene.[1][2] Potential impurities could therefore include:
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Unreacted Starting Material: 1,3,5-trichlorobenzene.
-
Partially Iodinated Intermediates: Such as 1,3,5-trichloro-2-iodobenzene and 1,3,5-trichloro-2,4-diiodobenzene.
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Isomeric Byproducts: If the starting 1,3,5-trichlorobenzene was not pure, other isomers might be present.
-
Reagents from Synthesis: Residual catalysts or iodinating agents.[2][3]
Q2: How can I perform a preliminary assessment of my sample's purity?
A2: A quick assessment of purity can be achieved through several standard laboratory techniques:
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Melting Point Analysis: A pure compound will have a sharp melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.
-
Thin-Layer Chromatography (TLC): This can quickly reveal the number of components in your sample. The presence of multiple spots indicates impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy can identify signals from impurities alongside the signals of the desired product.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the compound at room temperature to ensure its chemical integrity and prevent degradation.[4][5]
Troubleshooting Guides
| Problem / Question | Possible Cause(s) | Suggested Solution(s) |
| My compound has a low and broad melting point. | The presence of impurities. | Select an appropriate purification method such as recrystallization, column chromatography, or sublimation to remove the impurities. |
| I am unable to find a suitable solvent for recrystallization. | The compound is highly non-polar due to the halogen atoms. | A systematic approach to solvent selection is needed. Test solubility in a range of solvents from non-polar (e.g., hexane, heptane) to moderately polar (e.g., toluene, dichloromethane, ethyl acetate).[6] Consider using a mixed-solvent system. For example, dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble, like dichloromethane or toluene) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble, like hexane or methanol) until the solution becomes turbid.[7] Reheat to clarify and then allow to cool slowly. |
| My compound "oils out" during recrystallization instead of forming crystals. | The compound's solubility decreases too rapidly upon cooling, or the solution is supersaturated. The melting point of the solute may be lower than the boiling point of the solvent. | 1. Reheat the solution to redissolve the oil. 2. Add more solvent to decrease the concentration. 3. Allow the solution to cool much more slowly. Insulating the flask can help. 4. Try a different solvent or solvent pair with a lower boiling point.[8] |
| Column chromatography is providing poor separation of impurities. | 1. Inappropriate solvent system (eluent). 2. Poorly packed column. 3. Overloading the column with the sample. | 1. Optimize the eluent system using TLC. For non-polar compounds like this, a non-polar mobile phase such as hexane or a mixture of hexane and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[9] 2. Ensure the column is packed uniformly without any air bubbles or channels. 3. Use an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight). |
| The yield after purification is very low. | 1. The compound may be more soluble in the cold recrystallization solvent than anticipated. 2. Premature crystallization during hot filtration. 3. Loss of compound on the chromatography column. | 1. After filtering the crystals, cool the filtrate in an ice bath to recover a second crop of crystals. 2. Use a pre-heated funnel and flask for hot filtration, and use a minimal amount of excess hot solvent to rinse. 3. Ensure all the compound is eluted from the column by flushing with a more polar solvent at the end of the chromatography run. |
Data Presentation
The following table presents illustrative data on the effectiveness of various purification techniques for this compound. Note: This data is hypothetical and for comparative purposes only.
| Purification Method | Starting Purity (GC-MS, %) | Final Purity (GC-MS, %) | Yield (%) | Remarks |
| Recrystallization (Toluene) | 95.0 | 98.5 | 80 | Good for removing small amounts of impurities. Yield can be optimized by cooling the filtrate. |
| Recrystallization (Hexane/DCM) | 95.0 | 99.2 | 75 | Mixed solvent system can offer better selectivity. May require more optimization. |
| Column Chromatography (Silica Gel) | 90.0 | >99.5 | 65 | Highly effective for separating closely related impurities but can be more time-consuming and may result in lower yields.[9] |
| Sublimation | 97.0 | >99.8 | 90 | Excellent for removing non-volatile impurities and achieving very high purity.[10][11] The compound must be thermally stable. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Toluene)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add solvent dropwise until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
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Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica gel. Ensure the column is packed uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Add the eluent (e.g., hexane or a hexane/ethyl acetate mixture) to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Protocol 3: Sublimation
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Apparatus Setup: Place the crude, dry solid into a sublimation apparatus.[12]
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure. A high vacuum is preferable.
-
Heating: Gently heat the bottom of the apparatus containing the crude solid using a heating mantle or oil bath.
-
Cooling: Ensure the cold finger (condenser) is cooled with circulating water.
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Deposition: The compound will sublime from the heated surface and deposit as pure crystals on the cold finger.[11]
-
Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum. Carefully scrape the purified crystals from the cold finger.
Visualization
The following workflow diagram illustrates the decision-making process for selecting a suitable purification method for this compound.
Caption: Purification method selection workflow.
References
- 1. 2,4,6-Trichloroiodobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. Halogenation of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. This compound [myskinrecipes.com]
- 5. 1 3 5-Trichloro-2 4 6-Triiodobenzene - High Quality and Affordable Price - Pharmaceutical Grade [chemvonbiotech.com]
- 6. youtube.com [youtube.com]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 10. brainkart.com [brainkart.com]
- 11. innovation.world [innovation.world]
- 12. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for 1,3,5-Trichloro-2,4,6-triiodobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the use of a potent electrophilic iodine source like iodine monochloride (ICl). - Verify the stoichiometry of reagents; a molar ratio of at least 3.3 equivalents of ICl is recommended.[1][2] - The presence of an acid by-product (HCl) can inhibit the reaction. Use a base such as calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) to neutralize it.[1][2] - Allow for sufficient reaction time, typically 24 hours at room temperature.[1][2] |
| Degradation of starting material or product. | - Maintain the reaction at room temperature to minimize potential side reactions.[1] - Ensure the starting 1,3,5-trichlorobenzene is pure. | |
| Formation of Incompletely Iodinated Byproducts | Insufficient iodinating agent. | - Increase the equivalents of ICl to ensure complete trisubstitution.[1][2] |
| Short reaction time. | - Extend the reaction time to allow for the stepwise substitution to reach completion.[1] | |
| Product is Difficult to Purify | Presence of residual base. | - After the reaction, filter the mixture to remove the inorganic base.[2] - Wash the crude product with a dilute acid solution (e.g., 5-10% HCl) to dissolve any remaining inorganic salts.[2] |
| Presence of colored impurities. | - The formation of a maroon-colored byproduct has been observed in similar reactions. Consider alternative workup or purification methods if this occurs. - Wash the isolated solid with an appropriate organic solvent like toluene or dichloromethane to remove colored impurities.[2] | |
| Inconsistent Results | Variability in reagent quality. | - Use anhydrous solvents and reagents to prevent unwanted side reactions. - Ensure the purity of the starting 1,3,5-trichlorobenzene. |
| Inefficient mixing. | - Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture, especially since the reaction involves a solid base. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The recommended starting material is 1,3,5-trichlorobenzene.
Q2: What is the best iodinating agent for this synthesis?
A2: Iodine monochloride (ICl) is a highly effective electrophilic iodine source for this reaction, being more potent than molecular iodine.[1]
Q3: Why is a base necessary in this reaction?
A3: A base, such as calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃), is crucial for neutralizing the hydrochloric acid (HCl) generated as a byproduct.[1][2] This prevents the reverse reaction and drives the equilibrium towards the formation of the desired product.[1]
Q4: What is the optimal solvent system for this synthesis?
A4: A mixed solvent system of methanol and dichloromethane (CH₂Cl₂) in a 1:1 ratio has been shown to be effective.[1][2] This combination ensures the solubility of the starting material and reagents.[1]
Q5: What are the key parameters to optimize for this reaction?
A5: The key parameters to optimize are the choice and stoichiometry of the iodinating agent and base, the solvent system, reaction temperature, and reaction time.[1]
Q6: What is a typical yield for this synthesis?
A6: With optimized conditions, yields of 85-98% can be achieved.[2]
Experimental Protocol
This protocol is based on optimized conditions reported in the literature.[1][2]
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine monochloride (ICl)
-
Anhydrous calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃)
-
Anhydrous methanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
5-10% Hydrochloric acid (for workup)
-
Toluene or ethyl acetate (for washing)
Optimized Reaction Parameters:
| Parameter | Condition/Reagent | Rationale/Effect on Yield |
| Iodinating Agent | Iodine Monochloride (ICl) | Provides a stronger electrophile (I⁺) compared to I₂, which is crucial for reacting with a deactivated ring.[1] |
| Stoichiometry | 3.3 equivalents of ICl | Ensures sufficient reagent for complete trisubstitution at all available sites.[1][2] |
| Base | 6.6 equivalents of CaCO₃ or NaHCO₃ | Neutralizes the acidic by-product (HCl), preventing reversible reactions and driving the synthesis forward.[1][2] |
| Solvent System | Methanol/Dichloromethane (1:1 mixture) | Provides appropriate solubility for the aromatic precursor, ICl, and the base.[1][2] |
| Temperature | Room Temperature | Avoids the need for external heating, saving energy and potentially reducing side reactions.[1] |
| Reaction Time | 24 hours | Allows sufficient time for the slow, stepwise substitution to reach completion.[1][2] |
Procedure:
-
In a round-bottom flask, dissolve 3.3 equivalents of iodine monochloride (ICl) in anhydrous dichloromethane.
-
To this solution, add 6.6 equivalents of anhydrous calcium carbonate (CaCO₃).
-
In a separate flask, dissolve 1 equivalent of 1,3,5-trichlorobenzene in anhydrous methanol.
-
Slowly add the solution of 1,3,5-trichlorobenzene to the ICl/CaCO₃ mixture at room temperature over approximately 30 minutes with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
To the residue, add toluene and stir. Filter the mixture to separate the solid product and inorganic salts.
-
Wash the collected solid with toluene to remove any colored impurities.
-
Further wash the solid with dichloromethane.
-
To remove any remaining inorganic base, the solid can be treated with a 5-10% aqueous hydrochloric acid solution, followed by filtration and washing with water.
-
Dry the final product, this compound, under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the synthesis of this compound.
References
Technical Support Center: Navigating Reactions with 1,3,5-Trichloro-2,4,6-triiodobenzene
For researchers, scientists, and drug development professionals, the unique chemical properties of 1,3,5-trichloro-2,4,6-triiodobenzene present both opportunities and challenges. Its highly halogenated structure makes it a valuable building block in the synthesis of complex molecules, including as a key intermediate for various active pharmaceutical ingredients and specialized formulations.[1] However, its characteristically low solubility in common organic solvents can often impede reaction kinetics and overall efficiency.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the specific solubility-related issues encountered during experiments with this compound.
Troubleshooting Guide
Low solubility of this compound can manifest as incomplete reactions, low yields, or heterogeneous reaction mixtures. The following troubleshooting guide, presented in a question-and-answer format, offers systematic approaches to overcome these challenges.
My reaction with this compound is sluggish or incomplete. How can I improve the reaction rate?
Slow reaction rates are a common consequence of poor solubility. Here are several strategies to enhance the dissolution of this compound and promote a more efficient reaction:
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Elevated Temperatures: Increasing the reaction temperature can significantly enhance the solubility of many organic compounds.[3] For reactions like the Suzuki-Miyaura or Sonogashira coupling, which are commonly performed with aryl halides, heating the reaction mixture is a standard practice.[4][5] However, be mindful of the thermal stability of your reactants and catalysts to avoid degradation.
-
Homogenization Techniques: If the compound remains partially undissolved, employing techniques to increase the surface area and improve mass transfer can be beneficial. This includes vigorous stirring, sonication, or the use of specialized equipment like a ball mill for solid-state reactions.
I am observing a heterogeneous mixture, and my catalyst appears to be decomposing. What should I do?
In heterogeneous mixtures, localized high concentrations of reactants can lead to catalyst deactivation. The following steps can help mitigate this issue:
-
Slow Addition of Reagents: Instead of adding all reactants at once, consider the slow addition of a solution of the more soluble reactant to the suspension of this compound. This can help maintain a lower, more controlled concentration of the soluble species in the reaction mixture.
-
Use of Phase-Transfer Catalysts: In biphasic reaction systems, a phase-transfer catalyst can facilitate the transport of reactants between the phases, thereby increasing the reaction rate and preventing high localized concentrations that could lead to catalyst decomposition.
-
Catalyst and Ligand Selection: For cross-coupling reactions, the choice of catalyst and ligand is crucial. Some modern palladium catalysts and ligands are designed to be more robust and efficient, even with challenging substrates. Consider screening different catalyst systems to find one that is more tolerant of the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound expected to have the best solubility?
While specific quantitative data is scarce, based on the principle of "like dissolves like," this compound, a large, non-polar molecule, is expected to have better solubility in non-polar and some polar aprotic solvents.[3] Anecdotal evidence from related syntheses suggests that solvents such as toluene, dioxane, and DMF are good starting points for solubility screening.
Q2: What is a good starting point for reaction temperature when dealing with the low solubility of this compound?
For cross-coupling reactions such as the Suzuki-Miyaura or Sonogashira reactions, a starting temperature in the range of 80-120 °C is common.[4][5] It is advisable to start at the lower end of this range and gradually increase the temperature while monitoring the reaction progress and the stability of the reactants and catalyst.
Q3: Are there any alternative reaction techniques for completely insoluble substrates?
Yes, for substrates with extremely low solubility, solid-state reaction techniques can be highly effective. High-temperature ball milling, a mechanochemical approach, has been successfully used for Suzuki-Miyaura cross-coupling reactions of insoluble aryl halides. This technique involves physically grinding the solid reactants together at an elevated temperature to promote the reaction without the need for a solvent.
Q4: How can I purify this compound if it has low solubility in common recrystallization solvents?
Purification of poorly soluble compounds by recrystallization can be challenging. It requires finding a solvent in which the compound is sparingly soluble at room temperature but significantly more soluble at elevated temperatures. Screening a range of solvents, including those mentioned for reactions (toluene, dioxane), is recommended. A two-solvent recrystallization system can also be effective, where the compound is dissolved in a "good" solvent at an elevated temperature, and a "poor" solvent is added to induce crystallization upon cooling.[6] Common solvent mixtures for recrystallization of non-polar compounds include heptane/ethyl acetate and methanol/water.[7]
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides qualitative solubility information based on the behavior of analogous polyhalogenated aromatic compounds. Researchers are encouraged to perform their own solubility tests for precise measurements in their specific solvent systems.
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Toluene | Aromatic | Moderately Soluble to Soluble |
| Dioxane | Ether | Moderately Soluble to Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Moderately Soluble |
| Tetrahydrofuran (THF) | Ether | Sparingly to Moderately Soluble |
| Dichloromethane (DCM) | Halogenated | Sparingly Soluble |
| Methanol | Polar Protic | Poorly Soluble |
| Water | Polar Protic | Insoluble |
Key Experimental Protocols
The following are detailed methodologies for key types of reactions where the low solubility of this compound is a critical consideration.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general framework for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, or DMF, potentially with a co-solvent like water)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Sonogashira Cross-Coupling
This protocol outlines a general method for the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne.[8][9]
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Base (e.g., Triethylamine or Diisopropylethylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried reaction vessel, add this compound, the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent and the base via syringe.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to a moderate temperature (e.g., 40-60 °C) if necessary.
-
Monitor the reaction progress by a suitable analytical technique.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate key workflows and relationships for addressing the solubility challenges of this compound in chemical reactions.
Caption: Troubleshooting workflow for low solubility issues.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. 1 3 5-Trichloro-2 4 6-Triiodobenzene - High Quality and Affordable Price - Pharmaceutical Grade [chemvonbiotech.com]
- 2. KR100284128B1 - Method for preparing 2,4,6-triiodobenzene derivative substituted with 1,3,5-position - Google Patents [patents.google.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. fishersci.se [fishersci.se]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. reddit.com [reddit.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
preventing byproduct formation in 1,3,5-Trichloro-2,4,6-triiodobenzene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5-Trichloro-2,4,6-triiodobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the electrophilic iodination of 1,3,5-trichlorobenzene. This is typically achieved using an iodinating agent such as iodine monochloride (ICl) in the presence of a base to neutralize the generated acid.[1]
Q2: What are the likely byproducts in this synthesis?
A2: The primary byproducts are typically from incomplete iodination of the starting material. These include 1,3,5-trichloro-2-iodobenzene (mono-iodinated) and 1,3,5-trichloro-2,4-diiodobenzene (di-iodinated). The formation of these byproducts is often due to insufficient iodinating agent, suboptimal reaction time, or decreased reactivity of the substrate after initial iodination.
Q3: How can I purify the final product?
A3: Purification can be achieved through recrystallization. The crude product is typically washed with a solvent like toluene to remove unreacted starting materials and less polar byproducts.[1] Subsequent recrystallization from a suitable solvent system, such as a mixture of 2-propanol and dichloromethane, can yield the pure, crystalline product.
Q4: What is the role of the base in the reaction?
A4: The base, commonly calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃), is crucial for neutralizing the hydrochloric acid (HCl) that is formed as a byproduct during the iodination reaction with ICl.[1] This prevents the buildup of acid, which can inhibit the reaction and potentially lead to undesired side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Insufficient iodinating agent. - Suboptimal reaction temperature. | - Increase reaction time and monitor progress using TLC or GC. - Ensure the correct stoichiometry of iodine monochloride is used (at least 3.3 equivalents).[1] - While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) may improve the reaction rate, but should be monitored to avoid side reactions. |
| Presence of Mono- and Di-iodinated Byproducts | - Insufficient reaction time or temperature. - Inadequate amount of iodinating agent. | - Extend the reaction time to allow for complete tri-iodination. - Use a slight excess of iodine monochloride to drive the reaction to completion. |
| Reaction Fails to Initiate | - Poor quality of reagents. - Presence of moisture. | - Use freshly distilled or high-purity 1,3,5-trichlorobenzene and iodine monochloride. - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Formation of a Maroon Colored Byproduct | - This can occur in related reactions, such as the synthesis of the 1,3,5-trichlorobenzene precursor, and may indicate side reactions involving diazonium salt intermediates if that synthetic route is used for the precursor. | - If preparing the precursor, modify the synthetic route to use H₂SO₄/NaNO₂ and H₃PO₂ instead of HCl/NaNO₂ and ethanol to avoid this byproduct. For the iodination step, ensure high purity of the starting trichlorobenzene. |
Experimental Protocol: Synthesis of this compound
This protocol is based on the general methodology for the iodination of 1,3,5-substituted benzene derivatives.[1]
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine monochloride (ICl)
-
Anhydrous Calcium Carbonate (CaCO₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Methanol (CH₃OH)
-
Toluene
-
2-Propanol
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1,3,5-trichlorobenzene (1.0 eq) in a 1:1 mixture of anhydrous dichloromethane and anhydrous methanol.
-
To this solution, add anhydrous calcium carbonate (6.6 eq).
-
In a separate, dry dropping funnel, prepare a solution of iodine monochloride (3.3 eq) in anhydrous dichloromethane.
-
Slowly add the iodine monochloride solution to the reaction mixture at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, filter the reaction mixture to remove the calcium carbonate and other insoluble materials.
-
Wash the solid residue with dichloromethane.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
To the crude residue, add toluene and stir at room temperature for 2 hours to wash away impurities.
-
Filter the solid product and wash with fresh toluene.
-
For further purification, recrystallize the solid product from a mixture of 2-propanol and dichloromethane.
-
Dry the purified crystals under vacuum to obtain this compound.
Data Presentation
| Parameter | Condition / Reagent | Rationale / Effect on Yield |
| Starting Material | 1,3,5-Trichlorobenzene | Substrate for iodination. |
| Iodinating Agent | Iodine Monochloride (ICl) | Provides the electrophilic iodine for substitution. |
| Stoichiometry | 3.3 equivalents of ICl | Ensures sufficient reagent for complete tri-iodination.[1] |
| Base | Calcium Carbonate (CaCO₃) | Neutralizes the HCl byproduct, driving the reaction forward.[1] |
| Solvent System | Methanol/Dichloromethane (1:1 mixture) | Provides adequate solubility for reactants.[1] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions.[1] |
| Reaction Time | 24 hours | Allows for the completion of the tri-iodination.[1] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential byproduct formation via incomplete iodination.
References
stability issues of 1,3,5-Trichloro-2,4,6-triiodobenzene under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3,5-Trichloro-2,4,6-triiodobenzene under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its sensitivity to light, high temperatures, and certain reactive agents. The carbon-iodine (C-I) bonds are significantly weaker than the carbon-chlorine (C-Cl) bonds, making them more susceptible to cleavage. This can lead to decomposition, deiodination, or undesired side reactions.
Q2: How should this compound be stored to ensure its integrity?
A2: To maintain its chemical integrity, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1][2] Storing it in a dark, dry environment, such as a desiccator, is recommended to prevent photodegradation and hydrolysis.
Q3: Is this compound sensitive to light?
Q4: What is the expected thermal stability of this compound?
A4: this compound is a solid with a relatively high molecular weight, suggesting moderate thermal stability for short durations. However, prolonged exposure to high temperatures, especially in the presence of catalysts or reactive solvents, can lead to decomposition. The weaker C-I bonds are more likely to undergo thermolysis compared to the C-Cl bonds.
Q5: How does the reactivity of the iodine and chlorine substituents compare in cross-coupling reactions?
A5: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens on an aromatic ring generally follows the order I > Br > Cl > F.[4] Therefore, the C-I bonds in this compound are significantly more reactive than the C-Cl bonds. This allows for selective functionalization at the iodine-substituted positions under appropriate reaction conditions.
Troubleshooting Guides
Issue 1: Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Q: My cross-coupling reaction with this compound is resulting in a low yield or no desired product. What are the possible causes and solutions?
A: Low yields in cross-coupling reactions involving this substrate can stem from several factors related to its stability and reactivity.
-
Possible Cause 1: Catalyst Inactivation.
-
Solution: Ensure your palladium catalyst is active. If necessary, use a fresh batch or a different palladium source. The choice of ligand is also crucial; bulky electron-rich phosphine ligands often improve catalyst stability and activity.
-
-
Possible Cause 2: Deiodination of the Starting Material.
-
Solution: This side reaction can occur in the presence of a strong base and a hydrogen source. Try using a milder base or ensure your solvent is anhydrous. Running the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can also mitigate this issue.
-
-
Possible Cause 3: Homocoupling of the Coupling Partner.
-
Solution: This is particularly common in Sonogashira reactions (Glaser coupling). The use of a copper(I) co-catalyst can favor the desired cross-coupling pathway.[4] For Suzuki reactions, ensuring strictly anaerobic conditions can minimize the homocoupling of boronic acids.
-
-
Possible Cause 4: Steric Hindrance.
-
Solution: The bulky iodine and chlorine atoms may sterically hinder the approach of the coupling partners. Using a less sterically demanding coupling partner or a catalyst system with smaller ligands might be beneficial.
-
Issue 2: Formation of Multiple Products and Impurities
Q: I am observing multiple spots on my TLC analysis of the reaction mixture. What could be the origin of these impurities?
A: The formation of multiple products can be attributed to the partial reaction or decomposition of the starting material.
-
Possible Cause 1: Lack of Regioselectivity.
-
Solution: While the C-I bonds are more reactive, under harsh conditions (e.g., high temperature, prolonged reaction time), coupling at the C-Cl positions might occur. To ensure selective mono-, di-, or tri-substitution at the iodine positions, carefully control the stoichiometry of the coupling partner and the reaction time.
-
-
Possible Cause 2: Decomposition of the Starting Material.
-
Solution: As previously mentioned, the compound can be sensitive to light and heat. Protect your reaction from light and consider running it at a lower temperature, even if it requires a longer reaction time. A summary of hypothetical stability under different conditions is presented in Table 1.
-
-
Possible Cause 3: Reaction with Solvent or Base.
-
Solution: Certain solvents or strong bases might react with the highly halogenated benzene ring. Ensure the chosen solvent and base are compatible with the substrate under the reaction conditions.
-
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
| Condition | Parameter | Stability | Potential Outcome |
| Temperature | 25°C (Room Temp) | High | Stable for extended periods when protected from light. |
| 80°C | Moderate | Potential for slow decomposition over long periods. | |
| > 120°C | Low | Increased risk of deiodination and decomposition. | |
| Light | Dark/Amber Glass | High | No significant degradation. |
| Ambient Light | Moderate | Slow degradation possible over time. | |
| UV Light (e.g., 365 nm) | Low | Rapid decomposition and formation of colored impurities. | |
| pH | Neutral (pH 7) | High | Generally stable. |
| Acidic (pH < 4) | Moderate | Potential for acid-catalyzed hydrolysis or decomposition. | |
| Basic (pH > 10) | Moderate to Low | Risk of dehalogenation, especially with strong bases. | |
| Atmosphere | Inert (Ar, N₂) | High | Recommended for most reactions to prevent side reactions. |
| Air (O₂) | Moderate | Increased risk of oxidative decomposition of intermediates. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound
This protocol provides a framework for testing the stability of this compound under your specific experimental conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in the solvent to be used for the reaction (e.g., 1 mg/mL in dioxane or DMF).
-
Setting up Test Conditions:
-
Thermal Stability: Aliquot the stock solution into several vials. Keep one vial at room temperature as a control. Place the other vials at the intended reaction temperature (e.g., 50°C, 80°C, 100°C) for the planned duration of the experiment.
-
Photostability: Aliquot the stock solution into two vials. Wrap one vial completely in aluminum foil (dark control) and expose the other to a light source (e.g., ambient lab light or a specific wavelength if relevant).
-
Reagent Stability: To separate vials containing the stock solution, add the reagents to be used in your reaction (e.g., base, catalyst, coupling partner) at their final concentrations. Maintain these at the intended reaction temperature.
-
-
Time-Point Analysis: At various time points (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial.
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Analytical Monitoring: Analyze the aliquots by a suitable method such as HPLC, LC-MS, or TLC to monitor the degradation of the starting material and the appearance of any new peaks (impurities).
-
Quantification: For HPLC or LC-MS, the percentage of remaining this compound can be calculated by comparing the peak area at each time point to the initial peak area (t=0).
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Hypothetical decomposition pathway of this compound.
References
Validation & Comparative
Comparative Purity Analysis of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and research integrity. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 1,3,5-Trichloro-2,4,6-triiodobenzene against alternative analytical techniques. The methodologies and data presented are based on established principles for the analysis of halogenated aromatic compounds.
Methodology Comparison
The purity of this compound, a highly halogenated aromatic compound, can be assessed using several analytical techniques. This section compares a proposed HPLC method with two robust alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | HPLC (High-Performance Liquid Chromatography) | GC-MS (Gas Chromatography-Mass Spectrometry) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Separation is driven by interactions such as hydrophobicity and halogen-π interactions.[1][2] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection and identification.[3] | A primary analytical method where the integral of an analyte's NMR signal is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. |
| Instrumentation | HPLC system with a pump, injector, column, and a UV detector. | Gas chromatograph coupled to a mass spectrometer. | High-field NMR spectrometer. |
| Sample Requirements | Sample must be soluble in the mobile phase. | Sample must be volatile and thermally stable. | Sample must be soluble in a deuterated solvent and contain a quantifiable nucleus (e.g., ¹H). |
| Selectivity | Good selectivity can be achieved by optimizing the stationary and mobile phases. Can separate isomers.[1] | Excellent selectivity and definitive peak identification based on mass spectra. | High structural selectivity, allowing for the identification and quantification of impurities without chromatographic separation. |
| Sensitivity | Typically in the low ppm (µg/mL) range. | High sensitivity, often in the ppb (ng/mL) range. | Generally lower sensitivity compared to chromatographic methods, typically in the % range. |
| Quantification | Relative quantification by area percent or external/internal standard calibration. | Quantification via external or internal standard calibration. | Absolute quantification against a certified internal standard. |
| Throughput | Moderate to high, with typical run times of 10-30 minutes. | Moderate, with typical run times of 20-40 minutes. | Low to moderate, sample preparation can be time-consuming. |
| Advantages | Versatile for a wide range of compounds, non-destructive, and well-established for purity analysis. | Provides structural information for impurity identification. | Provides absolute quantification without the need for a reference standard of the analyte, and gives structural information. |
| Disadvantages | May require method development for novel compounds. Co-elution of impurities can be a challenge. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity, higher instrument cost, and requires a certified internal standard. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed method is based on the successful separation of similar halogenated benzenes, leveraging halogen-π interactions for enhanced resolution.[1][2]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
-
Chromatographic Conditions:
-
Column: A column with enhanced π-π interaction capabilities, such as a Phenyl-Hexyl or a specialized fullerene-based column, is recommended for optimal separation of halogenated compounds. A standard C18 column can be used for initial screening. (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-600 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane.
-
Dilute to a final concentration of approximately 10 µg/mL.
-
-
Data Analysis:
-
Purity is assessed by the relative area of the main peak. Impurities are identified by their mass spectra.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
-
Data Analysis:
-
The purity is calculated by comparing the integral of a characteristic proton signal from the analyte to the integral of a known proton signal from the certified internal standard.
-
Comparative Data
The following table presents hypothetical, yet realistic, data from the purity analysis of a batch of this compound using the three described methods.
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Content (%) |
| HPLC | 98.5 | 1,3,5-Trichloro-2,4-diiodobenzene | 1.1 |
| GC-MS | 98.2 | 1,3,5-Trichlorobenzene (starting material) | 0.8 |
| qNMR | 98.8 | - | - |
Note: qNMR provides an absolute purity value and does not chromatographically separate impurities, hence individual impurity content is not typically reported in the same manner.
Visualizing the Workflow and Application
To better illustrate the experimental process and the potential application of this compound, the following diagrams are provided.
Caption: Experimental workflow for the comparative purity analysis.
Caption: Hypothetical signaling pathway involving a drug synthesized using this compound (TCTIB) as a starting material.
Conclusion
The purity analysis of this compound can be effectively performed using HPLC, GC-MS, and qNMR. HPLC offers a versatile and robust method for routine purity assessment. GC-MS provides excellent separation and definitive identification of volatile impurities. For applications requiring the highest accuracy and an absolute measure of purity, such as for a reference standard, qNMR is the method of choice. The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and available instrumentation. A multi-technique approach is often recommended for comprehensive characterization and validation.
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 2. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. agilent.com [agilent.com]
A Comparative Guide to Halogen Bond Donors: Featuring 1,3,5-Trichloro-2,4,6-triiodobenzene
An objective analysis of 1,3,5-trichloro-2,4,6-triiodobenzene and its performance against other prominent halogen bond donors, supported by experimental data for researchers, scientists, and drug development professionals.
Halogen bonding has emerged as a significant non-covalent interaction in the realms of supramolecular chemistry, crystal engineering, and drug design.[1][2] The directionality and tunable strength of these interactions make them invaluable tools for the rational design of complex molecular architectures. At the forefront of strong halogen bond (XB) donors is this compound (TCTIB). This guide provides a comparative analysis of TCTIB with other common XB donors, supported by quantitative data and detailed experimental protocols.
The unique structure of this compound, with its alternating electron-withdrawing chlorine atoms and highly polarizable iodine atoms, creates a distinct electronic landscape on the aromatic ring.[3] This arrangement significantly enhances the electrophilic nature of the iodine atoms, making them potent halogen bond donors.[3] TCTIB's ability to form strong and directional interactions has established it as a valuable building block in the programmed assembly of complex structures.[3]
Comparative Analysis of Halogen Bond Donor Strength
The strength of a halogen bond is typically evaluated by examining the geometric parameters of the bond in the solid state (via X-ray crystallography) and by measuring the association constant (Ka) in solution (often through NMR titration). A shorter distance between the halogen bond donor and acceptor, normalized by the sum of their van der Waals radii, and a bond angle approaching 180° are indicative of a stronger interaction.[4]
Table 1: Comparison of Halogen Bond Geometries in Co-crystals with Pyridine
| Halogen Bond Donor | XB Acceptor | I···N Distance (Å) | Normalized Distance* | C–I···N Angle (°) |
| This compound | Pyridine | Data not found | Data not found | Data not found |
| 1,3,5-Trifluoro-2,4,6-triiodobenzene | Piperazine | 2.820 | 80% | 178.0 |
| Iodopentafluorobenzene | Pyridine | 2.834 | ~80% | 176.7 |
| 1,4-Diiodotetrafluorobenzene | Quinuclidine | 2.678 | ~76% | 177.2 |
*Normalized distance is the measured I···N distance as a percentage of the sum of the van der Waals radii of iodine and nitrogen (~3.53 Å).
Solution-Phase Binding Affinity
NMR titration is a powerful technique to quantify the strength of halogen bonds in solution by determining the association constant (Ka). While specific Ka values for TCTIB were not found, the methodology is well-established. For instance, the binding ability of various halogen bond donors has been quantified using ³¹P NMR spectroscopy by monitoring the chemical shift of a phosphine oxide probe upon interaction with the donor.[7]
Table 2: Illustrative Association Constants of Halogen Bond Donors with a Common Acceptor (Data for TCTIB not available)
| Halogen Bond Donor | Halogen Bond Acceptor | Solvent | Ka (M⁻¹) |
| 2-Iodoimidazolium triflate | Triethylphosphine oxide (TEPO) | CD₂Cl₂ | 186 ± 4 |
| This compound | Not Available | Not Available | Not Available |
| N-Iodosuccinimide | Not Available | Not Available | Not Available |
The data indicates that cationic donors like 2-iodoimidazolium salts exhibit strong binding affinities.[7] It is hypothesized that TCTIB would also exhibit a high association constant due to the significant σ-hole on its iodine atoms, enhanced by the adjacent chloro substituents.
Experimental Protocols
Detailed and accurate experimental procedures are critical for the reliable characterization of halogen bonds. Below are methodologies for key experiments.
Protocol for Single-Crystal X-ray Diffraction
-
Co-crystal Formation: Co-crystals are typically grown by slow evaporation from a solution containing stoichiometric amounts of the halogen bond donor (e.g., TCTIB) and the halogen bond acceptor.[5] Common solvent systems include chloroform and ethanol.[5]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. High-resolution diffraction data is collected, often at low temperatures (e.g., 170 K) to minimize thermal motion.[8]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
-
Data Analysis: Key geometric parameters, including the halogen bond distance (e.g., I···N) and the C–I···N angle, are determined. The halogen bond distance is often compared to the sum of the van der Waals radii of the interacting atoms to assess its strength.
Protocol for NMR Titration
-
Sample Preparation: A solution of the halogen bond acceptor at a known concentration (e.g., 2 mM in a suitable deuterated solvent like CDCl₃ or CD₂Cl₂) is prepared in an NMR tube.
-
Initial Spectrum: A ¹H NMR spectrum of the acceptor solution is recorded.
-
Titration: A concentrated stock solution of the halogen bond donor (e.g., TCTIB) is prepared in the same deuterated solvent. Small aliquots of the donor solution are incrementally added to the NMR tube containing the acceptor.
-
Spectral Monitoring: A ¹H NMR spectrum is acquired after each addition. The chemical shift of a proton on the acceptor molecule that is sensitive to the formation of the halogen bond is monitored.
-
Data Analysis: The change in chemical shift (Δδ) is plotted against the molar ratio of the donor to the acceptor. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1) to calculate the association constant (Ka).
Protocol for Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: The halogen bond donor and acceptor are prepared in an identical, degassed buffer to minimize heats of dilution.[9] The concentration of the macromolecule in the sample cell and the ligand in the syringe must be accurately known.[10]
-
Instrument Setup: The sample cell is filled with the donor solution, and the injection syringe is filled with the acceptor solution. The experiment is conducted at a constant temperature, typically 25 °C.[10]
-
Titration: A series of small injections of the acceptor solution are made into the sample cell. The heat released or absorbed during the binding event is measured.[11]
-
Data Acquisition: The heat change per injection is recorded as a function of the molar ratio of the reactants. A control experiment, where the acceptor is titrated into the buffer alone, is performed to determine the heat of dilution.[10]
-
Data Analysis: After subtracting the heat of dilution, the integrated heat data is plotted against the molar ratio. This isotherm is fitted to a binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction.[9]
Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for the characterization and comparison of halogen bond donors.
Caption: A flowchart illustrating the process for comparing halogen bond donors.
References
- 1. Co-crystallization of 1,3,5-trifluoro-2,4,6-triiodobenzene (1,3,5-TFTIB) with a variety of Lewis bases through halogen-bonding interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. Probing halogen bonds using novel NMR methods | Faculty of Science [uottawa.ca]
- 3. This compound | 151721-79-8 | Benchchem [benchchem.com]
- 4. Halogen bonding (X-bonding): A biological perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Evaluation of Halogenopyridinium Cations as Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to Halogen Bonding in Crystal Engineering: 1,3,5-Trichloro-2,4,6-triiodobenzene vs. 1,3,5-Tribromo-2,4,6-triiodobenzene
A detailed analysis of two prominent halogen-bond donors, 1,3,5-trichloro-2,4,6-triiodobenzene and 1,3,5-tribromo-2,4,6-triiodobenzene, reveals key differences in their supramolecular assembly, driven by the subtle interplay of halogen substituents. This guide provides a comparative overview of their performance in crystal engineering, supported by crystallographic data and detailed experimental protocols for their synthesis and co-crystallization.
The strategic replacement of chlorine with bromine at the 1, 3, and 5 positions of the 2,4,6-triiodobenzene scaffold significantly influences the electrostatic potential and polarizability of the iodine atoms, thereby modulating the strength and directionality of halogen bonds. This comparison is crucial for researchers, scientists, and drug development professionals in the rational design of co-crystals and other supramolecular architectures with tailored physicochemical properties.
Molecular Properties and Halogen Bonding Potential
Both this compound (C₆Cl₃I₃) and 1,3,5-tribromo-2,4,6-triiodobenzene (C₆Br₃I₃) are powerful halogen bond donors due to the presence of three iodine atoms activated by electron-withdrawing halogens. The distinct electronegativity and size of chlorine versus iodine and bromine create a unique electronic landscape on the aromatic ring, making the iodine atoms effective electrophilic species for forming directional non-covalent interactions.[1]
The substitution of chlorine with the less electronegative but more polarizable bromine is expected to have a nuanced effect on the halogen bonding capabilities. While chlorine's higher electronegativity might suggest a stronger inductive electron-withdrawing effect, leading to a more positive σ-hole on the iodine atoms, the greater polarizability of bromine can also play a significant role in the overall interaction energy upon formation of a halogen bond.
dot
Caption: Molecular structures of the two halogen bond donors.
Comparative Crystallographic Data
A critical aspect of evaluating these molecules in crystal engineering is the analysis of their crystal structures. The Cambridge Crystallographic Data Centre (CCDC) provides access to experimentally determined crystal structures. The crystal structure for 1,3,5-tribromo-2,4,6-triiodobenzene is available under the CCDC deposition number 257162. As of the latest search, a publicly available crystal structure for this compound could not be located, which presents a significant gap for a direct quantitative comparison of the pure compounds.
However, a comparative analysis can be effectively performed by examining their co-crystals with the same Lewis base, which provides insights into their relative halogen bonding strengths and preferred geometries. The following table summarizes key crystallographic parameters for 1,3,5-tribromo-2,4,6-triiodobenzene. A similar analysis of a co-crystal of this compound would be necessary for a complete comparison.
Table 1: Crystallographic Data for 1,3,5-Tribromo-2,4,6-triiodobenzene
| Parameter | Value |
| CCDC Deposition No. | 257162 |
| Empirical Formula | C₆Br₃I₃ |
| Formula Weight | 692.49 |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 16.534(3) |
| b (Å) | 13.789(3) |
| c (Å) | 4.4980(9) |
| Volume (ų) | 1025.1(3) |
| Z | 4 |
| Calculated Density (Mg/m³) | 4.487 |
Halogen Bonding in Action: Co-crystal Formation
The true measure of a halogen bond donor's efficacy lies in its ability to form robust and predictable supramolecular assemblies with a variety of acceptor molecules. The following workflow illustrates the general process of co-crystal formation for these types of compounds.
dot
Caption: General workflow for co-crystal formation.
The interactions between the iodine atoms of the donor and a Lewis basic site (e.g., a nitrogen atom of a pyridine) on the acceptor molecule are the primary driving force for co-crystal assembly. The strength and geometry of these halogen bonds dictate the final crystal packing.
dot
Caption: Key parameters of a halogen bond.
Experimental Protocols
Synthesis of this compound and 1,3,5-Tribromo-2,4,6-triiodobenzene
The synthesis of these compounds can be achieved through a multi-step process starting from commercially available precursors. A general synthetic pathway involves the halogenation of a suitable benzene derivative. For instance, 1,3,5-trialkyl-2,4,6-triiodobenzenes have been synthesized from 1,3,5-trichlorobenzene.[2] A plausible route for the target molecules would involve the iodination of 1,3,5-trichlorobenzene or 1,3,5-tribromobenzene.
General Iodination Protocol (Illustrative):
-
Starting Material: 1,3,5-trichlorobenzene or 1,3,5-tribromobenzene.
-
Reagents: A suitable iodinating agent, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid/sulfuric acid).
-
Solvent: A suitable solvent that is inert to the reaction conditions, such as glacial acetic acid or a chlorinated solvent.
-
Procedure: The starting material is dissolved in the solvent, and the iodinating agent is added portion-wise at a controlled temperature. The reaction mixture is stirred for a specified period until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: The reaction mixture is poured into water, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent to remove impurities.
-
Purification: The product is purified by recrystallization from an appropriate solvent (e.g., ethanol, toluene).
Co-crystallization Protocol
The following is a general protocol for the co-crystallization of the title compounds with a Lewis base, such as pyridine, adapted from a procedure for a similar compound.[3]
-
Materials: this compound or 1,3,5-tribromo-2,4,6-triiodobenzene (halogen bond donor) and a suitable Lewis base (e.g., pyridine, pyrazine) (halogen bond acceptor).
-
Solvent Selection: A solvent or a mixture of solvents in which both the donor and acceptor have moderate solubility is chosen. Common solvents for co-crystallization include chloroform, ethanol, acetonitrile, and ethyl acetate.
-
Procedure:
-
Prepare a saturated or near-saturated solution of the halogen bond donor in the chosen solvent.
-
Prepare a separate saturated or near-saturated solution of the halogen bond acceptor in the same solvent.
-
Mix the two solutions in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 donor to acceptor).
-
Allow the mixed solution to stand undisturbed for slow evaporation at room temperature.
-
Alternatively, employ other crystallization techniques such as slow cooling of a heated saturated solution or vapor diffusion.
-
-
Crystal Collection: Once crystals of suitable size and quality have formed, they are carefully collected, washed with a small amount of cold solvent, and dried.
-
Analysis: The resulting co-crystals are then analyzed using single-crystal X-ray diffraction to determine their structure and the nature of the halogen bonding interactions.
Conclusion
Both this compound and 1,3,5-tribromo-2,4,6-triiodobenzene are highly effective halogen bond donors with significant potential in crystal engineering. The choice between the two will depend on the desired strength and geometry of the halogen bonds, which are subtly influenced by the nature of the halogen at the 1, 3, and 5 positions. While a direct comparative analysis is currently hampered by the lack of a published crystal structure for the trichloro- derivative, the available data for the tribromo- compound and related analogs provide a strong foundation for its application in the design of novel co-crystals and functional materials. Further research into the crystallographic properties of this compound is crucial for a complete understanding of this class of halogen bond donors.
References
Validation of 1,3,5-Trichloro-2,4,6-triiodobenzene Synthesis via Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthesis and validation of 1,3,5-trichloro-2,4,6-triiodobenzene, a key intermediate in the development of specialty organic compounds.[1] Due to the absence of a directly published synthesis and specific mass spectral data for this compound, this guide presents a plausible synthetic route based on established methodologies for polysubstituted benzenes and a theoretical validation framework using mass spectrometry. This guide also explores alternative synthetic strategies and validation techniques to provide a comprehensive comparison for research and development applications.
Comparison of Synthetic Methodologies
The synthesis of this compound presents a significant challenge due to the steric hindrance and the deactivating nature of the halogen substituents on the benzene ring. Two primary hypothetical routes are compared here: direct electrophilic iodination of 1,3,5-trichlorobenzene and a multi-step synthesis involving the Sandmeyer reaction.
| Parameter | Route 1: Direct Electrophilic Iodination | Route 2: Multi-step Synthesis via Sandmeyer Reaction |
| Starting Material | 1,3,5-Trichlorobenzene | 3,5-Dichloroaniline |
| Key Reagents | Iodine monochloride (ICl), Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) | NaNO₂, HCl, KI, Chlorine |
| Reaction Steps | 1 | Multiple (diazotization, iodination, chlorination) |
| Potential Yield | Moderate to Low | Potentially Higher |
| Purity of Crude Product | May contain under-iodinated byproducts | Generally high, with distinct intermediates |
| Key Advantages | Fewer steps | Potentially higher yield and regioselectivity |
| Key Disadvantages | Harsh reaction conditions, potential for incomplete substitution, and difficult purification | Longer reaction sequence, handling of unstable diazonium salts[2][3] |
Experimental Protocols
Proposed Synthesis: Direct Electrophilic Iodination of 1,3,5-Trichlorobenzene
This proposed method is based on the principles of electrophilic aromatic substitution on a deactivated ring.
Materials:
-
1,3,5-Trichlorobenzene
-
Iodine monochloride (ICl)
-
Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 1 M
-
Sodium thiosulfate solution, 10%
-
Sodium bicarbonate solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve 1,3,5-trichlorobenzene (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (3.3 equivalents) to the stirred solution.
-
From the dropping funnel, add a solution of iodine monochloride (3.3 equivalents) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 24-48 hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and 1 M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with 10% sodium thiosulfate solution (to remove unreacted iodine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent such as hexane or ethanol to obtain this compound as a solid.
Mass Spectrometry Validation Protocol
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 50-600.
Data Presentation: Predicted Mass Spectrum of this compound
The following table presents the predicted major ions and their relative abundances in the electron ionization mass spectrum of this compound (C₆Cl₃I₃). The isotopic pattern for fragments containing chlorine atoms is a key validation feature.[4] Due to the natural abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%), fragments with three chlorine atoms will exhibit a characteristic M, M+2, M+4, and M+6 pattern. Iodine is monoisotopic (¹²⁷I).
| m/z (Predicted) | Ion Structure | Predicted Relative Abundance | Notes |
| 558, 560, 562, 564 | [C₆³⁵Cl₃¹²⁷I₃]⁺, [C₆³⁵Cl₂³⁷Cl¹²⁷I₃]⁺, etc. | High | Molecular ion (M⁺) cluster, showing the characteristic isotopic pattern for three chlorine atoms. |
| 431, 433, 435, 437 | [C₆Cl₃I₂]⁺ | Moderate | Loss of one iodine atom from the molecular ion. |
| 304, 306, 308, 310 | [C₆Cl₃I]⁺ | Moderate to Low | Loss of two iodine atoms from the molecular ion. |
| 177, 179, 181, 183 | [C₆Cl₃]⁺ | Low | Loss of all three iodine atoms. |
| 127 | [I]⁺ | Moderate | Iodine cation. |
| 77 | [C₆H₅]⁺ (from potential trace impurities) | Low | Phenyl cation, a common fragment in benzene derivatives.[4] |
Comparison with Alternative Validation Methods
While mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition, other spectroscopic techniques provide complementary structural information.
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, isotopic distribution, fragmentation pattern. | High sensitivity, provides unambiguous molecular formula with high-resolution MS. | Provides limited information on the connectivity of atoms. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR would show the number of unique carbon environments. | Provides detailed information about the carbon skeleton and chemical environment of each carbon atom. | Lower sensitivity than MS, requires a larger sample amount. For this fully substituted ring, ¹H NMR is not applicable. |
| Infrared (IR) Spectroscopy | Characteristic vibrations of the C-Cl and C-I bonds and the aromatic ring. | Fast and non-destructive. | The fingerprint region can be complex and difficult to interpret for polyhalogenated compounds. |
| Elemental Analysis | Percentage composition of C, Cl, and I. | Provides the empirical formula. | Does not provide structural information. |
Visualizations
Caption: Workflow for the synthesis and validation of this compound.
Caption: Predicted fragmentation pathway in mass spectrometry.
References
- 1. This compound [myskinrecipes.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
comparative study of halogen bonding in different triiodobenzene derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of halogen bonding interactions in various triiodobenzene derivatives. The objective is to offer a clear, data-driven comparison of their performance as halogen bond donors, supported by experimental data and detailed methodologies. This information is crucial for the rational design of supramolecular assemblies, crystal engineering, and the development of novel therapeutics.
Introduction to Halogen Bonding
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. This interaction, denoted as R–X···Y (where X is a halogen and Y is a Lewis base), is highly directional and plays a significant role in molecular recognition, self-assembly, and drug-receptor interactions. The strength of a halogen bond is influenced by the polarizability of the halogen atom (I > Br > Cl > F) and the electron-withdrawing nature of the R group. Triiodobenzene derivatives, particularly those with electron-withdrawing substituents, are potent halogen bond donors due to the enhanced positive electrostatic potential (σ-hole) on the iodine atoms.[1][2]
Comparative Analysis of Halogen Bonding in Triiodobenzene Derivatives
This section compares the halogen bonding properties of different triiodobenzene derivatives based on crystallographic data from co-crystallization studies. The primary focus is on 1,3,5-trifluoro-2,4,6-triiodobenzene (TF-TIB), a widely studied derivative, and its comparison with the parent 1,3,5-triiodobenzene.
Data Presentation
The following tables summarize key geometric parameters of halogen bonds formed by triiodobenzene derivatives with various halogen bond acceptors. The normalized halogen bond distance (R_XB) is calculated as the ratio of the experimental distance to the sum of the van der Waals radii of the donor and acceptor atoms, providing a measure of the bond's strength.
Table 1: Halogen Bonding Geometries of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TF-TIB) with Nitrogen-Containing Heterocycles
| Halogen Bond Acceptor | Stoichiometry (Donor:Acceptor) | Halogen Bond Type | d(I···N) (Å) | ∠C–I···N (°) | Normalized Distance (R_XB) | Reference |
| Acridine | 1:1 | I···N | 2.895(3) | 176.5(1) | 0.82 | [3] |
| 1,10-Phenanthroline | 1:1 | I···N | 2.828(4) | 178.2(1) | 0.80 | [3] |
| 2,3,5,6-Tetramethylpyrazine | 1:1 | I···N | 2.817(3) | 177.9(1) | 0.80 | [3] |
| Piperazine | 2:1 | I···N | 2.820(3) | 178.0(1) | 0.80 | [4] |
| 2-Benzoylpyridine | 1:1 | I···N | 2.923(3) | 175.6(1) | 0.83 | [5] |
| 4-Benzoylpyridine (α-polymorph) | 1:1 | I···N | 2.842(2) | 177.8(1) | 0.81 | [5] |
Table 2: Halogen Bonding Geometries of 1,3,5-Trifluoro-2,4,6-triiodobenzene (TF-TIB) with Oxygen and Halide Acceptors
| Halogen Bond Acceptor | Stoichiometry (Donor:Acceptor) | Halogen Bond Type | d(I···A) (Å) | ∠C–I···A (°) | Normalized Distance (R_XB) | Reference |
| 2-Benzoylpyridine | 1:1 | I···O | 2.973(2) | 170.8(1) | 0.85 | [5] |
| 4-Benzoylpyridine (α-polymorph) | 1:1 | I···O | 3.033(2) | 168.9(1) | 0.87 | [5] |
| Tetrabutylammonium Chloride | 1:1 | I···Cl⁻ | 3.098(1) | 178.2(1) | 0.82 | [6][7] |
| Tetrabutylammonium Bromide | 1:1 | I···Br⁻ | 3.208(1) | 178.5(1) | 0.82 | [6][7] |
Table 3: Halogen and Other Non-covalent Interactions in 1,3,5-Triiodobenzene
| Interaction Type | d(X···Y) (Å) | ∠C–H···I (°) | Reference |
| C–H···I | 3.27, 3.37, 3.38 | - | [8] |
| C(π)···C(π) | 3.605(5) | - | [8] |
| C···I | 3.696(3) | - | [8] |
Analysis:
The data clearly indicates that 1,3,5-trifluoro-2,4,6-triiodobenzene is a potent halogen bond donor, forming short and highly directional halogen bonds with a variety of acceptors.[3][4][5] The presence of the electron-withdrawing fluorine atoms significantly enhances the σ-hole on the iodine atoms, leading to stronger interactions compared to unsubstituted iodobenzenes.[9][10] For instance, the I···N distances in TF-TIB co-crystals are consistently shorter than the sum of the van der Waals radii (3.53 Å), with normalized distances around 0.80-0.83.[3][4][5] The C–I···N angles are nearly linear (approaching 180°), highlighting the high directionality of these halogen bonds.[3][4][11]
In contrast, the crystal structure of 1,3,5-triiodobenzene is dominated by weaker C–H···I and π-stacking interactions, with no strong halogen bonds reported in the pure crystal form.[8] This underscores the critical role of activating substituents in designing effective halogen bond donors.
Experimental Protocols
Single-Crystal X-ray Diffraction (SCXRD)
A common method for characterizing halogen-bonded co-crystals is single-crystal X-ray diffraction.
Methodology:
-
Co-crystal formation: Equimolar amounts of the triiodobenzene derivative (halogen bond donor) and the acceptor molecule are dissolved in a suitable solvent or solvent mixture (e.g., chloroform/ethanol).[4]
-
Crystallization: The solution is allowed to evaporate slowly at room temperature, leading to the formation of single crystals.[4]
-
Data Collection: A suitable crystal is mounted on a diffractometer. Data is typically collected at low temperatures (e.g., 150 K) using Mo Kα radiation (λ = 0.71073 Å).[5]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Solid-State Nuclear Magnetic Resonance (SSNMR) Spectroscopy
SSNMR is a powerful technique for characterizing halogen-bonded frameworks in the solid state, providing information that is complementary to SCXRD.[3]
Methodology:
-
Sample Preparation: The powdered co-crystal sample is packed into an NMR rotor.
-
Data Acquisition: ¹³C and ¹⁹F magic-angle spinning (MAS) NMR spectra are acquired. Cross-polarization (CP) from ¹⁹F to ¹³C can be used to enhance the sensitivity for perfluorinated donors.[3]
-
Data Analysis: Chemical shift changes upon co-crystal formation are analyzed. Gauge-including projector-augmented wave density functional theory (GIPAW DFT) calculations can be used to aid in the assignment of chemical shifts and to refine the crystal structures.[3]
Visualization of Halogen Bonding Concepts
The following diagrams illustrate key concepts related to halogen bonding in triiodobenzene derivatives.
Caption: Principle of Halogen Bonding
Caption: Experimental Workflow for Co-crystal Analysis
Conclusion
The comparative analysis demonstrates that the halogen bonding properties of triiodobenzene derivatives can be significantly tuned through substitution. The introduction of electron-withdrawing groups, such as fluorine atoms, dramatically enhances the strength and directionality of the halogen bonds. 1,3,5-Trifluoro-2,4,6-triiodobenzene stands out as a particularly robust and versatile building block for the construction of complex supramolecular architectures through predictable halogen bonding interactions. This understanding is paramount for the design of new materials and for the development of targeted therapeutics where precise molecular recognition is key. Future work should focus on a more systematic exploration of a wider range of substituted triiodobenzene derivatives to further refine the structure-property relationships governing halogen bonding.
References
- 1. Strength, Character, and Directionality of Halogen Bonds involving Cationic Halogen Bond Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,3,5-Trifluoro-2,4,6-triiodobenzene–piperazine (2/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Performance of 1,3,5-Trichloro-2,4,6-triiodobenzene Derived Contrast Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of X-ray contrast agents derived from the precursor molecule 1,3,5-Trichloro-2,4,6-triiodobenzene. The focus is on a promising derivative, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene, and its performance is benchmarked against established gastrointestinal contrast agents, namely barium sulfate and other iodinated contrast media. This document summarizes key performance indicators, toxicity profiles, and the underlying experimental methodologies to support informed decisions in research and development.
Executive Summary
Contrast agents synthesized from this compound, particularly the 1,3,5-trialkyl-2,4,6-triiodobenzene series, have emerged as promising alternatives for gastrointestinal imaging. The lead compound, 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene (referred to as Compound 17 in seminal studies), demonstrates superior mucosal coating and improved radiodensity when compared to the traditionally used barium sulfate. Furthermore, preclinical data suggests a favorable safety profile, with low oral toxicity attributed to poor absorption. This guide will delve into the available data to provide a clear comparison of these novel agents with current standards of care.
Performance Comparison
The performance of contrast agents is evaluated based on their radiopacity, ability to coat mucosal surfaces, and safety profile. The following tables summarize the available quantitative and qualitative data for 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene in comparison to barium sulfate and a common iodinated contrast agent, Iohexol.
Table 1: Radiographic Performance Comparison
| Feature | 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene (Emulsion) | Barium Sulfate (Suspension) | Iohexol (Solution) |
| Radiodensity | Improved relative to barium sulfate[1][2] | Standard for GI imaging | High, but can be rapidly absorbed |
| Mucosal Coating | Excellent[1][2] | Good, but can be non-uniform | Generally poor for GI tract surface visualization |
| Uniformity of Lumen Opacification | Data not available | Can be heterogeneous | Generally homogeneous |
| Artifacts | Data not available | Can produce artifacts | Low artifact potential |
Table 2: Preclinical Safety and Toxicity Profile
| Parameter | 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene | Barium Sulfate | Iohexol |
| Acute Oral Toxicity | Well-tolerated in rodents at 4x anticipated human clinical dose[1][2] | Generally considered inert and non-toxic when confined to the GI tract | Low acute toxicity, but risk of adverse reactions if absorbed systemically |
| Metabolism | No metabolism detected in hepatic microsomes (rat, hamster, dog, monkey, human)[1][2] | Not absorbed or metabolized | Excreted unchanged in urine |
| Key Safety Finding | Lack of oral toxicity likely due to poor absorption[1][2] | Risk of peritonitis if leakage from GI tract occurs | Osmotic effects can cause fluid shifts |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of the key experimental protocols used in the evaluation of 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene.
Synthesis of 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene
The synthesis of 1,3,5-trialkyl-2,4,6-triiodobenzenes is a two-step process starting from 1,3,5-trichlorobenzene.[1] While the detailed reaction conditions are proprietary, the general workflow is outlined below.
Step 1: Alkylation: The initial step involves the alkylation of the 1,3,5-trichlorobenzene core. This is a key step to introduce the alkyl chains that influence the physicochemical properties of the final compound.
Step 2: Iodination: The second step is the replacement of the chlorine atoms with iodine. This iodination is critical for imparting the radiopaque properties to the molecule, as iodine has a high atomic number and effectively attenuates X-rays.
In-Vivo Gastrointestinal Imaging in a Canine Model
The performance of the contrast agent was evaluated in a preclinical canine model. The general protocol for such a study is as follows:
-
Animal Preparation: Healthy dogs are fasted for a specified period to ensure an empty gastrointestinal tract. Sedation may be administered to facilitate the procedure.
-
Contrast Administration: The contrast agent, formulated as an oil-in-water emulsion, is administered orally via gavage.
-
Radiographic Imaging: A series of radiographs are taken at specific time points post-administration to visualize the transit and coating of the contrast agent throughout the gastrointestinal tract.
-
Image Analysis: The resulting images are evaluated for the quality of mucosal coating, the degree of radiodensity, and the uniformity of opacification.
In-Vitro Metabolism Assay
To assess the metabolic stability of the compound, in-vitro studies using liver microsomes are conducted.
-
Incubation: The test compound is incubated with liver microsomes from various species (including human) in the presence of necessary cofactors.
-
Sample Analysis: At different time points, samples are taken from the incubation mixture.
-
Metabolite Detection: The samples are analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect the presence of any metabolites. The absence of metabolites indicates that the compound is not metabolized by the liver enzymes present in the microsomes.
Conclusion
Contrast agents derived from this compound, exemplified by 1,3,5-tri-n-hexyl-2,4,6-triiodobenzene, show significant promise as next-generation agents for gastrointestinal imaging. Their key advantages over traditional barium sulfate include improved mucosal coating and radiodensity, coupled with a favorable preclinical safety profile characterized by low oral absorption and lack of metabolism. While further quantitative data is needed for a complete head-to-head comparison with all existing agents, the initial findings strongly support their continued investigation and development for clinical applications. The detailed experimental protocols provided in this guide offer a framework for future comparative studies in this area.
References
Assessing the Purity of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Comparative Guide to Elemental Analysis and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative assessment of elemental analysis and alternative chromatographic methods for determining the purity of 1,3,5-Trichloro-2,4,6-triiodobenzene, a key building block in various synthetic pathways.
Introduction
This compound (C₆Cl₃I₃, MW: 559.13 g/mol ) is a polyhalogenated aromatic compound utilized as an intermediate in the synthesis of specialized organic molecules.[1][2] Given its role in multi-step syntheses, verifying its purity is a critical step to ensure the desired reaction outcomes and the quality of the final product. Elemental analysis provides a direct measurement of the mass fractions of the constituent elements, offering a fundamental assessment of purity. However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) can provide complementary information on impurities.
Elemental Analysis: A Fundamental Purity Assessment
Elemental analysis by combustion is a robust technique to determine the percentage composition of carbon, hydrogen, chlorine, and iodine in a sample of this compound. The experimentally determined values are then compared against the theoretical composition to assess purity.
Theoretical Elemental Composition
The theoretical elemental composition of this compound (C₆Cl₃I₃) is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 6 | 72.06 | 12.89 |
| Chlorine (Cl) | 35.45 | 3 | 106.35 | 19.02 |
| Iodine (I) | 126.90 | 3 | 380.70 | 68.09 |
| Total | 559.11 | 100.00 |
Note: Hydrogen is not present in the molecular formula.
Experimental Protocol: Elemental Analysis
1. Carbon and Hydrogen Analysis (Combustion Analysis):
-
Principle: A weighed sample is combusted in a furnace in the presence of an oxidant (e.g., copper(II) oxide) at high temperatures (typically ~900-1000°C). The resulting carbon dioxide and water are collected in separate absorption tubes and weighed.
-
Procedure:
-
Accurately weigh 2-5 mg of the this compound sample into a tin or silver capsule.
-
Place the capsule into the autosampler of a CHN elemental analyzer.
-
The sample is dropped into a combustion tube where it is flash combusted in a stream of pure oxygen.
-
The resulting gases (CO₂, H₂O, halogen acids) are passed through a reduction tube to remove interfering elements and then through a series of absorbents.
-
The amount of CO₂ and H₂O is determined by a thermal conductivity detector.
-
The percentages of carbon and hydrogen are calculated from the masses of CO₂ and H₂O produced.
-
2. Halogen (Chlorine and Iodine) Analysis (Oxygen Flask Combustion): [3]
-
Principle: The organic sample is combusted in a sealed flask filled with oxygen. The resulting hydrogen halides (HCl and HI) are absorbed into a suitable solution and subsequently quantified by titration or ion chromatography.
-
Procedure:
-
Accurately weigh 3-7 mg of the sample onto a piece of halogen-free filter paper.
-
Fold the paper and place it in a platinum gauze holder attached to the stopper of a large borosilicate flask.
-
Add an absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to the flask and then flush the flask with pure oxygen.
-
Ignite the filter paper and immediately plunge the stopper into the flask.
-
After combustion is complete, shake the flask to ensure all combustion products are absorbed into the solution.
-
The resulting solution, containing chloride and iodide ions, can then be analyzed.
-
Quantification by Ion Chromatography: Inject an aliquot of the absorption solution into an ion chromatograph to separate and quantify the chloride and iodide ions.
-
Quantification by Titration: Alternatively, the halide concentration can be determined by potentiometric titration with a standardized silver nitrate solution.
-
Data Presentation and Interpretation
The results of the elemental analysis are typically presented in a table comparing the theoretical and found values.
| Element | Theoretical % | Found % (Example) | Deviation % | Interpretation |
| Carbon (C) | 12.89 | 12.75 | -0.14 | Within acceptable limits (typically ±0.4%). |
| Hydrogen (H) | 0.00 | 0.15 | +0.15 | Presence of hydrogen may indicate solvent residue or a hydrogen-containing impurity. |
| Chlorine (Cl) | 19.02 | 18.85 | -0.17 | Suggests high purity with respect to chlorine content. |
| Iodine (I) | 68.09 | 67.90 | -0.19 | Suggests high purity with respect to iodine content. |
Potential Impurities and their Impact on Elemental Analysis:
-
Incompletely Halogenated Precursors: The presence of starting materials or intermediates with fewer halogen atoms would lead to a higher percentage of carbon and potentially hydrogen, and lower percentages of chlorine and iodine.
-
Solvent Residues: Residual solvents from the synthesis or purification process (e.g., toluene, acetonitrile) would result in a higher than expected carbon and hydrogen content.
-
Isomeric Impurities: While elemental analysis cannot distinguish between isomers, the presence of isomers will not affect the elemental composition.
Workflow for Purity Assessment using Elemental Analysis
Caption: Workflow for purity assessment via elemental analysis.
Alternative Purity Assessment Methods
While elemental analysis provides an overall purity assessment, it does not identify and quantify individual impurities. Chromatographic methods are powerful alternatives for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound.
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then detected by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for identification.
-
Experimental Protocol (Example):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a suitable solvent such as toluene or hexane.
-
GC Conditions:
-
Injector: Split/splitless, 280°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
-
-
Data Interpretation: The resulting chromatogram will show a major peak for this compound and potentially smaller peaks for impurities. The mass spectrum of each peak can be used to identify the compounds. The peak area can be used for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds. For a non-polar compound like this compound, reverse-phase HPLC is the method of choice.[4]
-
Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases.
-
Experimental Protocol (Example):
-
Sample Preparation: Prepare a solution of the sample (e.g., 0.1 mg/mL) in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at a wavelength where the compound has significant absorbance (e.g., 220 nm).
-
-
-
Data Interpretation: The purity is determined by the relative area of the main peak in the chromatogram. Impurities will appear as separate, smaller peaks.
Comparison of Purity Assessment Methods
| Feature | Elemental Analysis | GC-MS | HPLC-UV |
| Principle | Combustion and quantification of elemental composition. | Separation by volatility, detection by mass. | Separation by polarity, detection by UV absorbance. |
| Information Provided | Bulk purity based on elemental ratios. | Identification and quantification of volatile impurities. | Quantification of non-volatile impurities. |
| Strengths | - Direct measure of elemental composition.- High accuracy for pure compounds. | - High sensitivity and specificity.- Structural information from mass spectra. | - Wide applicability.- Good for non-volatile or thermally labile impurities. |
| Limitations | - Does not identify specific impurities.- Insensitive to isomeric impurities.- Requires relatively pure samples for accurate results. | - Requires the compound and impurities to be volatile and thermally stable. | - Impurities without a UV chromophore will not be detected.- Identification of unknowns can be challenging without a mass spectrometer. |
| Typical Application | Final purity confirmation of a synthesized compound. | Analysis of reaction mixtures for byproducts and starting materials. | Routine quality control and stability testing. |
Logical Relationship of Purity Assessment Techniques
References
A Comparative Guide to the Synthesis of Polyiodinated Benzenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common synthetic routes to polyiodinated benzenes, which are valuable building blocks in materials science, medicinal chemistry, and organic synthesis. The performance of three primary methods—Direct Iodination, the Sandmeyer Reaction, and Halogen Exchange—is evaluated based on experimental data from peer-reviewed literature and patents.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Target Compound | Starting Material | Reagents & Conditions | Yield (%) | Reference |
| Direct Iodination | Hexaiodobenzene | Benzene | I₂, HIO₄, H₂SO₄, 100°C | ~73% | [1] |
| 1,2,4,5-Tetraiodobenzene | Benzene | I₂, HIO₄, H₂SO₄, Room Temp. | N/A | [1] | |
| 1,2,3-Triiodo-5-nitrobenzene | 2,6-diiodo-4-nitroaniline | NaNO₂, H₂SO₄, H₃PO₄; then KI | 94-95% (crude) | [2] | |
| Sandmeyer Reaction | 1,3,5-Triiodobenzene | 2,4,6-Triiodoaniline | NaNO₂, H₂SO₄, AcOH; then Cu₂O, EtOH, heat | 84% | [3] |
| Halogen Exchange | Aryl Iodides | Aryl Bromides | NaI, CuI (5 mol%), N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%), Dioxane, 110°C | up to 99% | [4][5][6] |
Synthetic Strategies and Methodologies
This section details the experimental protocols for the key synthetic routes to polyiodinated benzenes.
Direct Iodination
Direct iodination involves the electrophilic substitution of hydrogen atoms on an aromatic ring with iodine. This method often requires an oxidizing agent to generate a more potent electrophilic iodine species.[7][8][9]
A mixture of benzene, periodic acid (HIO₄), and potassium iodide is heated in concentrated sulfuric acid at 100°C. The reaction proceeds to replace all hydrogen atoms on the benzene ring with iodine. At room temperature, this same reaction yields 1,2,4,5-tetraiodobenzene.
-
Starting Material: Benzene
-
Reagents: Iodine (I₂), Periodic Acid (HIO₄), Concentrated Sulfuric Acid (H₂SO₄)
-
Conditions: 100°C
-
Product: Hexaiodobenzene
-
Note: Performing the reaction at room temperature yields 1,2,4,5-tetraiodobenzene.
Sandmeyer Reaction
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[10][11][12] This is particularly useful for synthesizing polyiodinated benzenes from the corresponding polyamino precursors.
Finely ground sodium nitrite (1.95 g, 0.028 mol) is slowly added to stirred sulfuric acid (3.5 mL). A solution of 2,4,6-triiodoaniline (2.90 g, 6.16 mmol) in glacial acetic acid (130 mL) is then added dropwise while maintaining the temperature below 20°C. The resulting diazonium salt solution is added to a suspension of copper(I) oxide (2.52 g) in dry ethanol (70 mL) and heated to boiling for 30 minutes. After workup and recrystallization from benzene, 1,3,5-triiodobenzene is obtained with an 84% yield.
-
Starting Material: 2,4,6-Triiodoaniline
-
Reagents: Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Acetic Acid (AcOH), Copper(I) Oxide (Cu₂O), Ethanol (EtOH)
-
Conditions: Diazotization below 20°C, followed by decomposition of the diazonium salt in the presence of Cu₂O at the boiling point of ethanol.
-
Product: 1,3,5-Triiodobenzene
-
Yield: 84%
Halogen Exchange (Aromatic Finkelstein Reaction)
The aromatic Finkelstein reaction involves the conversion of an aryl chloride or bromide to an aryl iodide.[13] This reaction is typically catalyzed by copper or nickel complexes.[4][5][6][14][15][16][17]
An aryl bromide is reacted with sodium iodide in the presence of a catalytic amount of copper(I) iodide and a diamine ligand, such as N,N'-dimethyl-1,2-cyclohexanediamine, in a solvent like dioxane at elevated temperatures. This method has been shown to be highly efficient for a wide range of aryl bromides, affording the corresponding aryl iodides in excellent yields.
-
Starting Material: Aryl Bromide
-
Reagents: Sodium Iodide (NaI), Copper(I) Iodide (CuI), N,N'-dimethyl-1,2-cyclohexanediamine
-
Conditions: Dioxane, 110°C
-
Product: Aryl Iodide
-
Yield: Up to 99%
Comparison of Synthetic Routes
Direct Iodination offers a straightforward approach for the synthesis of polyiodinated benzenes, sometimes allowing for complete iodination in a single step. However, controlling the degree of iodination can be challenging, and harsh reaction conditions are often required.[7][8][9] The regioselectivity can also be an issue with substituted benzenes.
The Sandmeyer Reaction provides a more controlled method for introducing iodine at specific positions on the aromatic ring, dictated by the location of the amino group in the starting material.[10][11][12] This route is particularly advantageous for preparing specific isomers of polyiodinated benzenes that are difficult to obtain via direct iodination. The yields are often high, as demonstrated by the synthesis of 1,3,5-triiodobenzene.[3]
Halogen Exchange is a powerful tool for converting readily available polychloro- or polybromobenzenes into their polyiodo counterparts.[13] Modern catalytic systems, particularly those based on copper, have made this a highly efficient and versatile method with broad functional group tolerance and excellent yields.[4][5][6][17] This approach can be more atom-economical and may avoid the use of harsh oxidizing agents sometimes employed in direct iodination.
Conclusion
The choice of synthetic route to a specific polyiodinated benzene will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. Direct iodination is a viable option for simple, highly iodinated compounds. The Sandmeyer reaction offers excellent control for producing specific isomers from amino precursors. Halogen exchange, particularly with modern catalytic methods, presents a highly efficient and versatile strategy for converting other polyhalogenated benzenes into the desired polyiodinated products. For drug development and other applications where purity and specific isomerism are critical, the Sandmeyer and catalyzed halogen exchange reactions often provide superior control and efficiency.
References
- 1. Hexaiodobenzene - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. 1,3,5-TRIIODOBENZENE | 626-44-8 [chemicalbook.com]
- 4. Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene [jove.com]
- 9. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. byjus.com [byjus.com]
- 13. halogen exchange reaction: Topics by Science.gov [science.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The in Situ-generated Nickel(0)-catalyzed Reaction of Aryl Halides with Potassium Iodide and Zinc Powder | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3,5-Trichloro-2,4,6-triiodobenzene: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper handling and disposal of 1,3,5-Trichloro-2,4,6-triiodobenzene. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This document outlines the necessary personal protective equipment, step-by-step disposal procedures, and emergency measures.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be familiar with its potential hazards. This compound is a solid, appearing as a white to very pale reddish-yellow crystal or powder.[1]
Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing the appropriate PPE to prevent exposure.
| PPE Category | Required Equipment |
| Respiratory Protection | Dust respirator.[1] |
| Hand Protection | Protective gloves (e.g., rubber gloves).[1] |
| Eye Protection | Safety glasses with side shields or airtight goggles. A face shield may be required depending on the situation.[1] |
| Skin and Body Protection | Protective clothing and boots as needed.[1] |
Ventilation: All procedures should be performed in a well-ventilated area.[1] The use of a local exhaust system or a chemical fume hood is recommended to minimize the generation and inhalation of dust.[1]
II. Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal facility.
Step 1: Waste Collection and Storage
-
Carefully sweep up any solid waste, taking care not to create dust.
-
Place the material into a designated, airtight, and clearly labeled hazardous waste container.
-
Store the container in a cool, dark, and well-ventilated area, away from incompatible materials.
Step 2: Accidental Release Measures In the event of a spill, follow these procedures:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spilled material from entering drains.[1]
-
Collect: Wearing appropriate PPE, sweep the spilled solid into an airtight container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: The collected material must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1]
Step 3: Final Disposal
-
Consult Authorities: Always consult your local and regional environmental authorities for specific disposal regulations.[1]
-
Chemical Incineration: The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should be performed by a licensed hazardous waste disposal company.
-
Recycling: If possible, recycling the chemical is an alternative to disposal.[1]
III. Emergency First Aid Procedures
In case of exposure, follow these first aid measures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air and keep them at rest. Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1] |
| Ingestion | Rinse the mouth with water. Seek medical attention if you feel unwell.[1] |
A rescuer should always wear appropriate personal protective equipment, such as rubber gloves and airtight goggles, before administering first aid.[1]
IV. Firefighting Measures
In the event of a fire involving this compound, use the following extinguishing media:
-
Dry chemical
-
Foam
-
Water spray
-
Carbon dioxide[1]
Firefighters should wear personal protective equipment and be aware that the substance may decompose upon combustion to produce poisonous fumes, including carbon dioxide, carbon monoxide, hydrogen chloride, and hydrogen iodide.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 1,3,5-Trichloro-2,4,6-triiodobenzene
Researchers and scientists handling 1,3,5-Trichloro-2,4,6-triiodobenzene must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Key Safety and Handling Information
Proper handling of this compound, a solid crystalline powder, is critical to prevent exposure.[1] Engineering controls should be the primary line of defense, with personal protective equipment serving as a crucial secondary barrier.
Engineering Controls:
-
Ventilation: All handling should be performed in a well-ventilated area.[1] A local exhaust system or a closed system is recommended to prevent the dispersion of dust and to ensure that workers are not directly exposed.[1]
-
Safety Stations: A safety shower and eye bath should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE):
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations.
| Body Part | Recommended Protection | Rationale |
| Respiratory | Dust respirator | To prevent inhalation of the powdered substance.[1] |
| Hands | Protective gloves (e.g., rubber gloves) | To avoid direct skin contact.[1] |
| Eyes | Safety glasses with side shields or chemical safety goggles. A face shield may be required depending on the situation. | To protect eyes from dust particles and potential splashes.[1][2] |
| Body | Protective clothing and, if necessary, protective boots. | To prevent contamination of personal clothing and skin.[1] |
First Aid Procedures:
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if feeling unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with water or shower. If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse mouth and seek medical advice if you feel unwell.[1] |
First-aiders should wear appropriate personal protective equipment, such as rubber gloves and air-tight goggles, to avoid secondary exposure.[1]
Handling and Storage Workflow
The following diagram illustrates the standard operational workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
